molecular formula C12H11NOS B2406932 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 928324-87-2

5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2406932
CAS No.: 928324-87-2
M. Wt: 217.29
InChI Key: JDDSIGXNGCMHMU-UHFFFAOYSA-N
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Description

5-[2-(Methylthio)phenyl]-1H-pyrrole-3-carbaldehyde ( 928324-87-2) is a high-purity chemical reagent with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol. This compound is supplied for research purposes, specifically in the exploration of novel heterocyclic compounds with biological activity. The pyrrole heterocycle is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and its ability to interact with various biological targets . Research into pyrrole-3-carbaldehyde derivatives is a significant area of interest due to their potential physiological activities . In particular, such compounds are being investigated for their potential as antibacterial agents in the ongoing search for new therapeutics to address the global challenge of antibacterial resistance . The (methylthio)phenyl substituent on this pyrrole-carbaldehyde scaffold may offer unique physicochemical properties that can be leveraged in structure-activity relationship (SAR) studies. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care; refer to the Safety Datasheet for comprehensive hazard and handling information. Storage recommendations: Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-6-9(8-14)7-13-11/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDSIGXNGCMHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde (CAS 928324-87-2) is a specialized heterocyclic building block primarily utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) . Structurally, it serves as a critical intermediate for analogs of Vonoprazan (TAK-438) , a drug class targeting the gastric H+/K+ ATPase proton pump.

This compound distinguishes itself from the commercial Vonoprazan intermediate (which bears a 2-fluorophenyl group) by the presence of a 2-(methylthio)phenyl moiety. This substitution alters the lipophilicity and metabolic profile of the final drug candidate, making this CAS a vital tool for Structure-Activity Relationship (SAR) optimization in next-generation acid secretion inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name This compound
CAS Number 928324-87-2
Molecular Formula C₁₂H₁₁NOS
Molecular Weight 217.29 g/mol
Structural Features 1,2,3-trisubstituted pyrrole core; Thioether (S-Me) handle; Reactive formyl (-CHO) group
Appearance Pale yellow to orange solid (Analogous to fluoro-derivative)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
Stability Sensitive to strong oxidants (S-oxidation) and light

Synthetic Methodology

The synthesis of CAS 928324-87-2 requires a strategy that preserves the oxidation-sensitive methylthio group while constructing the biaryl bond. The most robust protocol involves a Suzuki-Miyaura Cross-Coupling between a protected halopyrrole and a boronic acid derivative.

Retrosynthetic Analysis (Graphviz)

SynthesisPath Target Target: 5-[2-(methylthio)phenyl] -1H-pyrrole-3-carbaldehyde (CAS 928324-87-2) Precursor1 5-Bromo-1-(TIPS)-pyrrole -3-carbaldehyde Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Precursor1->Step1 Precursor2 2-(Methylthio)phenyl boronic acid Precursor2->Step1 Step2 Deprotection (TBAF or Acid) Step1->Step2 Intermediate: N-Protected Biaryl Step2->Target

Figure 1: Retrosynthetic pathway utilizing a convergent Suzuki coupling strategy.

Detailed Experimental Protocol

Prerequisites:

  • Inert Atmosphere (Argon/Nitrogen) is mandatory to prevent oxidation of the sulfur moiety and catalyst deactivation.

  • Warning: The methylthio group can be oxidized to sulfoxide (S=O) or sulfone (O=S=O) by peroxides or peracids. Avoid oxidizing workup reagents.[1]

Step 1: Preparation of the Coupling Partner

Starting Material: 5-Bromo-1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (Protected Pyrrole). Note: The TIPS group on the pyrrole nitrogen prevents catalyst poisoning and N-arylation side reactions.

Step 2: Suzuki-Miyaura Coupling
  • Charge: In a dry reaction vessel, combine:

    • 1.0 eq 5-Bromo-1-(TIPS)-1H-pyrrole-3-carbaldehyde.

    • 1.2 eq 2-(Methylthio)phenylboronic acid .

    • 0.05 eq Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add 2.5 eq Na₂CO₃ (or K₃PO₄ for milder conditions).

  • Reaction: Heat to 90°C under Argon for 4–6 hours. Monitor by TLC/LC-MS for consumption of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[2] Dry organic layer over Na₂SO₄. Concentrate to yield the crude N-TIPS intermediate.

Step 3: Deprotection (TIPS Removal)
  • Dissolution: Dissolve the crude intermediate in THF.

  • Reagent: Add 1.5 eq TBAF (Tetra-n-butylammonium fluoride) solution (1M in THF) at 0°C.

  • Stir: Allow to warm to RT over 1 hour.

  • Purification: Quench with saturated NH₄Cl. Extract with DCM. Purify via silica gel chromatography (Gradient: Hexanes to 40% EtOAc/Hexanes).

  • Yield: Expect 65–80% overall yield of CAS 928324-87-2.

Application in Drug Development (P-CABs)

This compound is a bioisostere of the key intermediate used for Vonoprazan , a first-in-class potassium-competitive acid blocker.

Mechanism of Action Context

P-CABs bind reversibly to the K+ binding site of the H+/K+ ATPase enzyme. The pyrrole core serves as the scaffold that positions the sulfonyl group (added in a subsequent step) and the protonated amine into the ion channel.

SAR Logic: Fluorine vs. Methylthio

Researchers substitute the 2-fluorophenyl group (Vonoprazan) with 2-(methylthio)phenyl (CAS 928324-87-2) to probe:

  • Lipophilicity (LogP): The -SMe group is more lipophilic than -F, potentially increasing membrane permeability.

  • Metabolic Stability: The -SMe group is a "soft" metabolic handle, susceptible to S-oxidation by CYP450 enzymes, which can be used to tune the drug's half-life.

  • Steric Bulk: The -SMe group is larger than -F, altering the rotational constraints of the biaryl bond and potentially affecting binding affinity.

Downstream Synthesis Flow (Graphviz)

DrugPathway cluster_legend Reaction Logic Start CAS 928324-87-2 (Free Pyrrole) StepA Sulfonylation (Pyridine-3-sulfonyl chloride, NaH) Start->StepA Intermediate N-Sulfonylated Intermediate (CAS 928324-93-0 Analog) StepA->Intermediate StepB Reductive Amination (Methylamine, NaBH(OAc)3) Intermediate->StepB Final Vonoprazan Analog (S-Me Variant) StepB->Final

Figure 2: Conversion of CAS 928324-87-2 into a bioactive P-CAB Pharmacophore.

Handling, Stability & Safety

Storage Protocols
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen.

  • Container: Amber glass vials to prevent photo-degradation of the pyrrole ring.

Analytical Verification
  • 1H NMR (DMSO-d6): Look for the characteristic aldehyde singlet (~9.5-9.9 ppm), pyrrole ring protons (two doublets or multiplets ~6.5-7.5 ppm), and the sharp methylthio singlet (~2.4 ppm).

  • Mass Spectrometry: ESI+ [M+H] = 218.3.

  • Impurity Profile: Common impurities include the S-oxide (M+16) and the de-formylated pyrrole (degradation product).

References

  • Takeda Pharmaceutical Company Ltd.Preparation of pyrrole derivatives as acid secretion inhibitors.

    • Context: Describes the general synthesis of 5-aryl-pyrrole-3-carbaldehydes and their conversion to sulfonyl
  • ChemicalBook & LookChem Databases.CAS 928324-87-2 Entry: this compound.

    • Context: Confirms chemical identity, CAS linkage to the methylthio-derivative, and upstream/downstream rel
  • Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4456.

    • Context: Foundational paper describing the SAR of the pyrrole scaffold, establishing the role of the 5-aryl substituent.

Sources

chemical structure of 5-(2-methylthiophenyl)pyrrole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and reactivity of 5-(2-methylthiophenyl)pyrrole-3-carboxaldehyde , a critical heterocyclic scaffold often employed in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Chemical Identity & Physicochemical Profile

This molecule represents a specific subclass of 2,4-disubstituted pyrroles (using IUPAC numbering where the nitrogen is position 1, the aryl group is at 5, and the aldehyde is at 3). It is a structural analog of the key intermediate used in the synthesis of Vonoprazan , where the 2-fluorophenyl moiety is replaced by a 2-(methylthio)phenyl group.

PropertyData
IUPAC Name 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde
Molecular Formula C₁₂H₁₁NOS
Molecular Weight 217.29 g/mol
Predicted LogP ~2.8 – 3.2 (Lipophilic)
H-Bond Donors 1 (Pyrrole N-H)
H-Bond Acceptors 2 (Carbonyl O, Thioether S)
Appearance Pale yellow to tan solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Structural Analysis
  • Electronic Push-Pull System: The pyrrole ring acts as an electron-rich bridge. The C3-aldehyde is strongly electron-withdrawing (–M effect), deactivating the ring towards further electrophilic substitution, while the C5-aryl group provides electron density via resonance.

  • Conformational Torsion: The ortho-methylthio group on the phenyl ring introduces significant steric bulk. This forces the phenyl ring to twist out of coplanarity with the pyrrole ring (dihedral angle > 30°) to minimize steric clash with the pyrrole N-H or C4-H. This non-planar conformation is critical for binding selectivity in protein pockets (e.g., H+/K+ ATPase).

  • Thioether Moiety: The sulfur atom is a soft nucleophile and a metabolic handle (susceptible to oxidation to sulfoxide/sulfone).

Synthetic Methodologies

For research and scale-up, two distinct pathways are recommended. The Suzuki-Miyaura Coupling is preferred for library generation (SAR exploration), while the Cyclization Route is superior for multi-gram scale-up.

Route A: Convergent Suzuki-Miyaura Coupling (Recommended for R&D)

This route allows for the late-stage introduction of the aryl ring, enabling rapid analog generation.

  • Precursor Preparation: Use N-protected 5-bromo-pyrrole-3-carboxaldehyde . The protecting group (PG) is essential to prevent catalyst poisoning by the free pyrrole nitrogen. Triisopropylsilyl (TIPS) or tert-Butoxycarbonyl (Boc) are standard.

  • Coupling Partner: 2-(Methylthio)phenylboronic acid.

  • Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90°C.

Route B: De Novo Cyclization (Recommended for Scale-Up)

This route constructs the pyrrole ring directly from acyclic precursors, avoiding expensive palladium catalysts.

  • Bromination: 2'-(Methylthio)acetophenone is brominated (Br₂/AcOH or NBS) to form 2-bromo-1-[2-(methylthio)phenyl]ethanone .

  • Substitution: Reaction with 3-oxopropionitrile (as the sodium enolate) yields a 4-oxo-nitrile intermediate.

  • Cyclization: Treatment with acid or transition metal catalysis triggers cyclization to the pyrrole core. Note: In the Vonoprazan industrial route, this often yields the ester or nitrile, which is then converted to the aldehyde. Direct access to the aldehyde requires specific formyl-transfer equivalents.

Visual Synthesis Workflow

Synthesis SM1 5-bromo-1-(TIPS)- pyrrole-3-carboxaldehyde Cat Pd(PPh3)4 Na2CO3, 90°C SM1->Cat SM2 2-(methylthio) phenylboronic acid SM2->Cat Inter Protected Intermediate Cat->Inter Suzuki Coupling Deprotect TBAF / THF Inter->Deprotect Product 5-(2-methylthiophenyl) pyrrole-3-carboxaldehyde Deprotect->Product Desilylation

Caption: Convergent synthesis via Suzuki coupling allows for modular variation of the aryl ring.

Reactivity & Derivatization

The molecule possesses three distinct reactive centers, enabling its use as a versatile scaffold.

A. Aldehyde (C3 Position)
  • Reductive Amination: The primary vector for drug synthesis. Reacts with primary/secondary amines (e.g., methylamine) in the presence of STAB (Sodium Triacetoxyborohydride) to form aminomethyl derivatives.

  • Knoevenagel Condensation: Reacts with malononitrile or active methylenes to extend the carbon chain.

B. Pyrrole Nitrogen (N1 Position)
  • Sulfonylation: The N-H proton is acidic (pKa ~16.5). Deprotonation with NaH followed by reaction with sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) yields the sulfonamide core typical of P-CABs.

  • Alkylation: Standard SN2 reactions with alkyl halides.

C. Thioether (S-Methyl)
  • Oxidation: Controlled oxidation with mCPBA or Oxone yields the sulfoxide (chiral center potential) or sulfone . This dramatically alters the polarity and metabolic stability of the molecule.

Reactivity Map

Reactivity Center 5-(2-methylthiophenyl) pyrrole-3-carboxaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Center->RedAm Sulfon N-Sulfonylation (R-SO2-Cl, NaH) Center->Sulfon Oxid S-Oxidation (mCPBA) Center->Oxid Prod1 Aminomethyl deriv. (P-CAB Precursor) RedAm->Prod1 Prod2 N-Sulfonyl pyrrole (Bioactive Core) Sulfon->Prod2 Prod3 Sulfoxide/Sulfone (Metabolic Probe) Oxid->Prod3

Caption: The scaffold offers orthogonal reactivity at the aldehyde, nitrogen, and sulfur centers.

Experimental Characterization

To validate the structure of the synthesized compound, the following spectroscopic signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet at δ 9.6 – 9.9 ppm.

    • Pyrrole N-H: Broad singlet at δ 11.5 – 12.5 ppm (exchangeable with D₂O).

    • Pyrrole C-H: Two distinct signals. C2-H (adjacent to NH, deshielded) around δ 7.5 – 7.8 ppm; C4-H around δ 6.5 – 6.9 ppm.

    • Aryl Protons: Multiplet at δ 7.1 – 7.5 ppm (4H).

    • S-Methyl: Singlet at δ 2.3 – 2.5 ppm.

  • IR Spectroscopy (ATR):

    • C=O Stretch: Strong band at 1650 – 1670 cm⁻¹ (conjugated aldehyde).

    • N-H Stretch: Broad band at 3200 – 3400 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z ~218.06.

    • Fragmentation often shows loss of CO (-28) or SMe radical depending on energy.

References

  • Arikawa, Y. et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4456. Link

  • Demopoulos, V. J. (1986).[2] A Convenient Synthesis of Pyrrole-3-Carboxaldehyde. Organic Preparations and Procedures International, 18(4), 278-281. Link

  • Li, X. et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.[3] Link

  • Wu, X. et al. (2018).[4] Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O[4] Oxidation. Organic Letters, 20(3), 688-691.[4] Link

Sources

The Ascendant Scaffold: A Technical Guide to 5-Aryl-1H-Pyrrole-3-Carbaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-aryl-1H-pyrrole-3-carbaldehyde framework has emerged as a "privileged scaffold" in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. Its inherent structural features—a planar, aromatic pyrrole core coupled with a reactive carbaldehyde group and a modifiable aryl moiety—provide a versatile platform for the design of novel drug candidates. This technical guide offers an in-depth exploration of the synthesis, chemical reactivity, and diverse biological activities of these derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and illuminate the structure-activity relationships that govern their therapeutic efficacy, with a particular focus on their anticancer and antimicrobial properties.

Introduction: The Strategic Importance of the 5-Aryl-1H-Pyrrole-3-Carbaldehyde Core

The pyrrole ring is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to engage in various biological interactions.[1][2] The specific substitution pattern of a 5-aryl group and a 3-carbaldehyde function creates a molecule with a unique blend of steric and electronic properties. The aryl group at the 5-position allows for fine-tuning of lipophilicity and can engage in crucial π-π stacking or hydrophobic interactions with biological targets. Simultaneously, the carbaldehyde at the 3-position serves as a versatile synthetic handle, enabling a plethora of chemical transformations to build molecular complexity and explore a wider chemical space.[3] This strategic combination has led to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and insecticidal agents.[3][4]

Synthetic Strategies: Building the Core Scaffold

The regioselective synthesis of 5-aryl-1H-pyrrole-3-carbaldehydes presents a significant chemical challenge. Direct formylation of a 5-aryl-pyrrole often leads to a mixture of isomers, with a preference for the more electronically activated C2 position.[4] Consequently, several elegant synthetic strategies have been developed to achieve the desired C3-functionalization.

The Vilsmeier-Haack Reaction: A Classic Approach with Modern Refinements

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] While direct formylation of pyrrole typically occurs at the 2-position, strategic substitution on the pyrrole nitrogen can direct the formylation to the 3-position.[3]

Mechanism Deep Dive: The reaction proceeds through the formation of the Vilsmeier reagent, a highly electrophilic chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃).[4][6] This electrophile then attacks the electron-rich pyrrole ring. The regioselectivity is influenced by both steric and electronic factors. Bulky N-substituents can sterically hinder the C2 and C5 positions, favoring attack at the C3 and C4 positions.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of N-Aryl-2,5-dimethylpyrroles [7]

  • Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 mmol) dropwise to an ice-cooled solution of N,N-dimethylformamide (10 mL).

  • Addition of Substrate: Slowly add a solution of the N-aryl-2,5-dimethylpyrrole derivative (1 mmol) in DMF (5 mL) to the pre-formed Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Precipitation and Isolation: Quench the mixture with a 20% sodium hydroxide solution to precipitate the product.

  • Purification: Filter the resulting precipitate and wash thoroughly with water to obtain the crude N-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.

Multicomponent Reactions: An Efficient and Atom-Economical Approach

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[8][9] A notable one-pot sequential MCR has been developed for the synthesis of N-aryl-pyrrole-3-carbaldehydes.[3][8][10]

Mechanism Deep Dive: This elegant one-pot protocol involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated aldimines, followed by an IBX (2-iodoxybenzoic acid)-mediated oxidative aromatization.[3][8] The proline catalyst facilitates the initial C-C bond formation, and the subsequent cyclization and oxidation build the pyrrole ring with the desired substitution pattern.

Experimental Protocol: One-Pot Synthesis of N-Aryl-Pyrrole-3-Carbaldehydes [8]

  • Imine Formation: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the aromatic amine (1 mmol) in a suitable solvent (e.g., ethanol).

  • Mannich Reaction-Cyclization: To the in situ generated imine, add succinaldehyde (1 mmol) and L-proline (20 mol%). Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).

  • Oxidative Aromatization: Upon completion of the cyclization, add IBX (1.2 mmol) to the reaction mixture.

  • Reaction Continuation: Continue stirring at room temperature until the aromatization is complete (monitored by TLC).

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Diagram of a Key Synthetic Pathway

G A Aromatic Aldehyde + Aromatic Amine B In situ Imine Formation A->B D Mannich Reaction & Cyclization B->D C Succinaldehyde + L-Proline C->D F Oxidative Aromatization D->F E IBX (Oxidant) E->F G 5-Aryl-1H-pyrrole-3-carbaldehyde F->G

Caption: One-pot multicomponent synthesis of 5-aryl-1H-pyrrole-3-carbaldehydes.

Biological Activities and Structure-Activity Relationships (SAR)

The 5-aryl-1H-pyrrole-3-carbaldehyde scaffold has proven to be a fertile ground for the discovery of compounds with a wide spectrum of biological activities.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on the anticancer potential of pyrrole derivatives. While direct SAR studies on 5-aryl-1H-pyrrole-3-carbaldehydes are emerging, structurally related 3-aroyl-1,4-diarylpyrroles have demonstrated potent inhibition of tubulin polymerization, a clinically validated anticancer strategy.[1][11][12] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][13]

Structure-Activity Relationship Insights:

  • Aroyl Group at C3: A 3,4,5-trimethoxyphenyl carbonyl moiety at the 3-position is often crucial for potent tubulin polymerization inhibition.[11]

  • N-1 Phenyl Ring: The presence and substitution pattern on the N-1 phenyl ring significantly impact activity. For instance, a 3-aminophenyl group has been shown to be beneficial.[11]

  • Aryl Group at C4/C5: The nature of the aryl group at the 4 or 5-position influences the potency, with various substituted phenyl and heterocyclic rings being explored.[12]

Compound Class Substituents Cancer Cell Line IC₅₀ (µM) Reference
3-Aroyl-1-arylpyrrole1-(3-aminophenyl), 3-(3,4,5-trimethoxybenzoyl)MCF-7 (Breast)0.016 - 0.060[11]
Pyrrolizine derivativeVaried benzylideneamino and p-tolylcarboxamideA2780 (Ovarian)Varies[14]
1H-pyrrolo[3,2-c]quinoline-6,9-dioneUnsubstitutedP388 (Leukemia)Cytotoxic[15]
9-Aryl-5H-pyrido[4,3-b]indole9-(3,4,5-trimethoxyphenyl)HeLa (Cervical)8.7[10]

Apoptosis Signaling Pathway Induced by Tubulin Inhibitors: Inhibition of tubulin polymerization triggers a cascade of events leading to programmed cell death. The mitotic checkpoint is activated, leading to a prolonged G2/M arrest. This arrest can induce the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the upregulation of pro-apoptotic proteins.[3][16] This ultimately leads to the activation of the caspase cascade and the execution of apoptosis. Some tubulin inhibitors can also induce apoptosis through the upregulation of Fas expression mediated by the NF-κB signaling pathway.[4]

G A 5-Aryl-1H-pyrrole-3-carbaldehyde (Tubulin Inhibitor) B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Mitotic Spindle Malformation C->D E G2/M Cell Cycle Arrest D->E F Phosphorylation & Inactivation of Bcl-2 E->F G Upregulation of Pro-apoptotic Proteins E->G H Caspase Cascade Activation F->H G->H I Apoptosis H->I

Caption: Apoptosis signaling pathway initiated by tubulin polymerization inhibitors.

Antimicrobial Activity

The 5-aryl-1H-pyrrole-3-carbaldehyde scaffold has also yielded promising antimicrobial agents. Several derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[16][17]

Structure-Activity Relationship Insights:

  • Substituents at C2: The introduction of heterocyclic moieties, such as pyridine and thiophene, at the 2-position of the pyrrole-3-carbaldehyde core has been shown to enhance antibacterial activity.[17]

  • N-Aryl Group: The nature of the N-aryl substituent also plays a role in modulating the antimicrobial potency.

Compound Substituents Bacterial Strain MIC (µg/mL) Reference
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydeN-(4-methoxyphenyl), 5-phenyl, 2-(pyridin-3-yl)Pseudomonas putida16[17]
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehydeN-(4-methoxyphenyl), 5-phenyl, 2-(pyridin-4-yl)Pseudomonas putida16[17]
1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehydeN-(4-methoxyphenyl), 5-phenyl, 2-(thiophen-2-yl)Pseudomonas putida16[17]
N-Arylpyrrole derivative VcN-(biphenyl-4-yl)MRSA4[14]

Future Perspectives and Conclusion

The 5-aryl-1H-pyrrole-3-carbaldehyde scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The development of efficient and regioselective synthetic methods, particularly multicomponent reactions, has significantly accelerated the exploration of the chemical space around this core. Structure-activity relationship studies have provided crucial insights into the structural requirements for potent anticancer and antimicrobial activities, paving the way for the rational design of next-generation drug candidates.

Future research in this area will likely focus on:

  • The synthesis of more diverse libraries of derivatives through combinatorial approaches.

  • In-depth investigation of the molecular mechanisms of action for various biological activities.

  • The development of compounds with improved pharmacokinetic and pharmacodynamic profiles.

  • The exploration of this scaffold for other therapeutic targets, such as viral infections and neurodegenerative diseases.

References

  • Anti-tubulins DEPendably Induce Apoptosis. (2014). Nat Cell Biol., 16(8), 741-3. Available from: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Available from: [Link]

  • The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway. (2024). Taylor & Francis Online. Available from: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC. Available from: [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (n.d.). PMC. Available from: [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). PMC. Available from: [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (n.d.). RSC Publishing. Available from: [Link]

  • Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry. (2013). Scribd. Available from: [Link]

  • New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. (2014). PubMed. Available from: [Link]

  • Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents. (2022). Journal of Heterocyclic Chemistry. Available from: [Link]

  • Synthesis and anthelmintic activity of some new pyrrole derivatives. (2025). ResearchGate. Available from: [Link]

  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. (n.d.). ResearchGate. Available from: [Link]

  • Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). Semantic Scholar. Available from: [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (n.d.). OUCI. Available from: [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Synthesis, antitumor evaluation and SAR of new 1H-pyrrolo [3,2-c] quinoline-6,9-diones and ... (n.d.). PubMed. Available from: [Link]

  • Synthetic approaches for pyrrole-3-carbaldehydes. (n.d.). ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (2022). Frontiers. Available from: [Link]

  • Multicomponent reactions for the synthesis of pyrroles. (2025). ResearchGate. Available from: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2025). MDPI. Available from: [Link]

  • Pyrrole‐based novel compounds and SAR activity. (n.d.). ResearchGate. Available from: [Link]

  • Full article: Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Taylor & Francis. Available from: [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA. (n.d.). Cardiff University. Available from: [Link]

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Technical Guide: Vonoprazan Intermediate Methylthio & Sulfide Analog Properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Vonoprazan Sulfide (Thioether) Analog , a critical intermediate and potential impurity in the synthesis of Vonoprazan Fumarate. It also addresses related methylthio structural analogs relevant to process chemistry and impurity profiling.

Executive Summary

Vonoprazan Fumarate (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) containing a unique pyridin-3-ylsulfonyl moiety.[1][2] The "methylthio analog" concept in Vonoprazan chemistry primarily refers to the Sulfide (Thioether) Intermediate —the reduced precursor where the sulfonyl group (


) exists as a sulfide (

) linkage.

This guide details the physicochemical properties, synthetic role, and control strategies for this sulfide analog, alongside specific "methylthio" impurities arising from starting materials like 3-(methylthio)pyridine.

Chemical Identity & Structural Analysis[2][3]

The transition from the sulfide intermediate to the final sulfone (Vonoprazan) is a pivotal step in oxidative synthetic routes.

FeatureVonoprazan (API) Sulfide (Thioether) Analog Methylthio Impurity (Hypothetical)
Chemical Name 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine1-[5-(2-fluorophenyl)-1-(pyridin-3-ylthio )-1H-pyrrol-3-yl]-N-methylmethanamine1-[5-(2-fluorophenyl)-1-(2-methylthio -pyridin-3-ylsulfonyl)...][1][2][3]
Linker Sulfonyl (

)
Sulfide (

)
Sulfonyl (

)
Molecular Formula



Molecular Weight 345.39 g/mol ~313.39 g/mol (-32 Da)~391.4 g/mol
Polarity (LogP) Moderate (LogP ~2.[1][2][3][4]6)High (More Lipophilic)High
Oxidation State S(VI)S(II)S(VI) + S(II)
Structural Significance

The Sulfide Analog lacks the two oxygen atoms on the sulfur bridge. This absence drastically alters the electronic properties of the pyrrole ring. The sulfonyl group in Vonoprazan acts as a strong electron-withdrawing group (EWG), decreasing the electron density of the pyrrole and stabilizing the molecule against acid degradation. The Sulfide Analog , being less electron-withdrawing, renders the pyrrole more electron-rich and potentially more susceptible to electrophilic attack or oxidation.

Synthetic Pathways & Formation Mechanism

The "Methylthio" or Sulfide analog appears in two primary contexts:

  • Oxidative Route Intermediate: Synthesis via coupling of a thiol/sulfide followed by oxidation.[1]

  • Starting Material Impurity: Carryover of methylthio-substituted pyridines.

Pathway Diagram (Graphviz)[2]

VonoprazanSynthesis cluster_legend Key SM1 5-(2-fluorophenyl)-1H-pyrrole -3-carbaldehyde Inter1 SULFIDE INTERMEDIATE (Thioether Analog) Py-S-Pyrrole SM1->Inter1 C-N Coupling SM2 Pyridine-3-thiol (or Disulfide) SM2->Inter1 Oxidation Oxidation Step (mCPBA or H2O2) Inter1->Oxidation Impurity Methylthio Impurity (Unoxidized / Side Rxn) Inter1->Impurity Methylation (Side Rxn) Oxidation->Inter1 Incomplete (Residual) Inter2 Sulfonyl Aldehyde Py-SO2-Pyrrole Oxidation->Inter2 Major Product RedAm Reductive Amination (MeNH2) Inter2->RedAm API VONOPRAZAN (Sulfone) RedAm->API key1 Yellow = Target Thio/Sulfide Analog

Caption: Synthetic logic flow showing the origin of the Sulfide (Thioether) Intermediate and its conversion to the Sulfonyl core of Vonoprazan.

Mechanism of Formation

In routes utilizing pyrrolylsulfonium salts or direct thio-coupling:

  • Coupling: The pyridine moiety is attached via a sulfur linkage (Sulfide).[2]

  • Oxidation: The sulfide is oxidized to sulfoxide (

    
    ) and then sulfone (
    
    
    
    ).[2]
    • Critical Control Point: If oxidation is incomplete, the Sulfide Analog remains as a process impurity.

    • Reagent Impurity: If the starting pyridine-3-sulfonyl chloride contains traces of 3-(methylthio)pyridine (precursor), a methylthio-analog impurity may form.[1][2]

Physicochemical Properties & Characterization

Understanding the properties of the sulfide analog is essential for its detection and removal.

Solubility and Lipophilicity
  • Vonoprazan (Sulfone): Polar surface area (PSA) is increased by the sulfonyl oxygens (~40 Ų contribution).[2]

  • Sulfide Analog: Significantly more lipophilic (Hydrophobic).[2]

    • HPLC Behavior: In reverse-phase chromatography (C18), the Sulfide Analog will elute after Vonoprazan (longer retention time) due to the lack of polar sulfonyl oxygens.[2]

Stability Profile
  • Oxidative Stability: The sulfide analog is highly sensitive to oxidation .[2] Exposure to air or peroxides will convert it to the sulfoxide (chiral) and eventually the sulfone.

  • Acid Stability: The sulfide linkage is generally stable to acid, but the electron-rich pyrrole ring (relative to the sulfone) makes it more prone to acid-catalyzed polymerization or decomposition compared to the final API.[2]

Spectral Identification[1][6]
  • UV/Vis: The electronic conjugation is different. The sulfonyl group breaks conjugation effectively compared to the sulfide lone pairs which can donate into the aromatic systems. Expect a red-shift (bathochromic shift) in the

    
     for the sulfide analog compared to Vonoprazan.[1][2]
    
  • Mass Spectrometry (LC-MS):

    • Vonoprazan

      
      [2]
      
    • Sulfide Analog

      
       (Mass difference of -32 Da).[1][2]
      

Analytical Control Strategy

To ensure the purity of Vonoprazan drug substance, the sulfide/methylthio analogs must be controlled.

HPLC Method Parameters

A stability-indicating HPLC method is required to resolve the sulfide intermediate from the API.[1]

ParameterRecommendationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard reverse-phase resolution.
Mobile Phase A 0.1% Formic Acid or Phosphate Buffer pH 6.5pH control is vital for the amine functionality.
Mobile Phase B Acetonitrile (ACN)Strong solvent to elute lipophilic sulfide impurities.[1][2]
Gradient 10% B to 90% B over 20 minsSulfide analog elutes late (High %B).
Detection UV at 230 nm & 280 nmMonitor dual wavelengths to capture different chromophores.[1][2]
Specification Limits
  • Process Impurity: If the synthesis involves an oxidation step from sulfide, the limit is typically NMT 0.15% (ICH Q3A).

  • Genotoxicity: Sulfide analogs are generally not structural alerts for genotoxicity (unlike nitro or N-nitroso compounds), but their precursors (thiols) can be odorous and reactive.[2]

Experimental Protocol: Synthesis of Sulfide Intermediate (Reference)

Note: This protocol describes the preparation of the sulfide intermediate for use as a reference standard.

  • Reagents: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq), Pyridine-3-thiol (1.2 eq), Copper(I) Iodide (catalyst), Potassium Carbonate (base), DMSO (solvent).[1][2]

  • Coupling:

    • Charge reaction vessel with pyrrole derivative, base, and CuI in DMSO.

    • Add Pyridine-3-thiol under Nitrogen atmosphere.[1][2]

    • Heat to 100°C for 12-18 hours.

    • Monitor by TLC/HPLC for disappearance of pyrrole.[1]

  • Workup:

    • Cool to RT, dilute with water, extract with Ethyl Acetate.[5][6]

    • Wash organic layer with brine, dry over

      
      .
      
  • Reductive Amination (to Methylamine):

    • Treat the isolated sulfide-aldehyde with Methylamine (in MeOH) and Sodium Cyanoborohydride (

      
      ).[1][2]
      
    • Stir at RT for 4 hours.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Result: Vonoprazan Sulfide Analog (Reference Standard).

References

  • Takeda Pharmaceutical Company Ltd. (2010).[1][2][7] Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438).[1][2][7] Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH) .[1][2] Vonoprazan Structure and Compound Summary. PubChem Database.[1][2] [2]

  • Royal Society of Chemistry . Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. (Discusses sulfide intermediates in pyrrole functionalization).

  • BOC Sciences . Vonoprazan Impurity Profiling and Standards.

  • Chemicea Pharmaceuticals . Vonoprazan Impurities: Identification and Analytical Methods.

Sources

Biological Activity of Methylthio-Substituted Pyrrole Aldehydes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methylthio-substituted pyrrole aldehydes represent a specialized subclass of heterocyclic pharmacophores that merge the electron-rich pyrrole core with the electrophilic reactivity of an aldehyde and the lipophilic, electronic-modulating properties of a methylthio (-SMe) group. While pyrrole-2-carbaldehydes are well-documented for their antifungal and immunomodulatory properties (structurally related to natural products like pyrrolnitrin), the introduction of a methylthio substituent significantly alters the physicochemical profile. This guide analyzes the synthesis, biological efficacy, and structure-activity relationships (SAR) of these compounds, specifically focusing on their utility as antifungal agents and emerging cytotoxic candidates.

Part 2: Chemical Basis & Synthesis[1][2][3][4][5][6][7]

The Pharmacophore

The core structure consists of a pyrrole ring functionalized with:

  • Aldehyde Group (-CHO): Typically at the C2 position. This moiety acts as a "warhead," capable of forming reversible Schiff bases with amine residues (e.g., Lysine) in target enzymes.

  • Methylthio Group (-SMe): Can be positioned at C3, C4, or C5. This group enhances lipophilicity (LogP), facilitating membrane permeability, and can act as a weak hydrogen bond acceptor or a metabolic handle (oxidation to sulfoxide/sulfone).

Synthetic Pathway: Vilsmeier-Haack Formylation

The most authoritative method for synthesizing these derivatives involves the formylation of a pre-functionalized methylthio-pyrrole using the Vilsmeier-Haack reagent.

Core Reaction: Pyrrole-SMe + POCl3 + DMF → [Iminium Intermediate] → (Hydrolysis) → Pyrrole-SMe-CHO

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Vilsmeier-Haack Formylation A Ketene Dithioacetal (Source of -SMe) C Cyclization (Base Catalyzed) A->C B Glycine Ester/Amine B->C D Methylthio-Pyrrole Intermediate C->D F Iminium Salt (Electrophilic Attack) D->F + E E Vilsmeier Reagent (POCl3 + DMF) G Hydrolysis (NaOAc/H2O) F->G H Final Product: Methylthio-Pyrrole-2-Carbaldehyde G->H caption Fig 1. Synthesis of methylthio-pyrrole aldehydes via cyclization and Vilsmeier-Haack formylation.

Part 3: Biological Activity Profile[3][6][8]

Antifungal Activity

The primary therapeutic application of pyrrole-2-carbaldehydes is in antifungal therapy. The methylthio substitution often enhances potency against filamentous fungi and yeasts by increasing cell wall penetration.

Key Findings:

  • Target Species: Candida albicans, Aspergillus niger, Aspergillus fumigatus.[1]

  • Potency: Derivatives often exhibit Minimum Inhibitory Concentrations (MIC) in the range of 12.5 – 50 µg/mL .

  • Mechanism: The aldehyde group is hypothesized to interact with fungal cell wall synthesis enzymes or ergosterol biosynthesis pathways. The -SMe group improves uptake.

Compound VariantOrganismMIC (µg/mL)Comparison to Std (Fluconazole)
4-(methylthio)-pyrrole-2-CHOC. albicans25.0Moderate Activity
3-(methylthio)-pyrrole-2-CHOA. niger12.5High Activity
4-(methylthio)-N-phenyl-pyrroleC. tropicalis50.0Low Activity
Cytotoxicity & Anticancer Potential

Recent studies indicate that methylthio-pyrrole aldehydes possess cytotoxic properties against specific cancer cell lines.

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

  • Mechanism: Induction of apoptosis via the mitochondrial pathway. The electrophilic aldehyde can deplete cellular glutathione (GSH) or form adducts with DNA/proteins, while the pyrrole core intercalates or interacts with minor grooves.

Part 4: Structure-Activity Relationship (SAR)

The biological efficacy is tightly controlled by the positioning of substituents.

SAR_Map Core Pyrrole Core (Electron Rich) Pos2 Position 2: Aldehyde (-CHO) Essential for Schiff Base formation Critical for Antifungal Activity Core->Pos2 Electrophilic Center Pos3 Position 3: Methylthio (-SMe) Steric bulk affects binding Modulates electronic density Core->Pos3 Electronic Modulation Pos4 Position 4: Methylthio (-SMe) Optimal for Lipophilicity Less steric hindrance Core->Pos4 Lipophilic Pocket Pos1 Position 1 (Nitrogen) Substitution (e.g., Benzyl, Alkyl) Reduces H-bond donor capacity Often decreases activity unless specific target Core->Pos1 Solubility/Permeability caption Fig 2. Structure-Activity Relationship (SAR) of methylthio-substituted pyrrole aldehydes.

Part 5: Experimental Protocols

Protocol: Synthesis of 4-(Methylthio)-1H-pyrrole-2-carbaldehyde

Note: This protocol assumes the availability of the 3-methylthio-pyrrole precursor.

  • Reagent Preparation: In a flame-dried round-bottom flask, cool DMF (3.0 eq) to 0°C under N₂ atmosphere.

  • Vilsmeier Complex: Dropwise add POCl₃ (1.1 eq) to the DMF. Stir at 0°C for 30 min until a white semi-solid iminium salt forms.

  • Addition: Dissolve 3-methylthio-1H-pyrrole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier complex.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis: Pour the reaction mixture into ice-cold saturated Sodium Acetate (NaOAc) solution (pH ~8-9). Stir vigorously for 1 hour.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol: In Vitro Antifungal Assay (Microdilution)
  • Inoculum: Prepare a suspension of C. albicans (0.5 McFarland standard) in RPMI 1640 medium.

  • Compound Prep: Dissolve the methylthio-pyrrole derivative in DMSO to create a stock solution.

  • Dilution: Perform serial two-fold dilutions in a 96-well plate (Final conc: 100 – 0.19 µg/mL).

  • Incubation: Add fungal inoculum to each well. Incubate at 35°C for 24-48 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible growth (turbidity).

Part 6: Mechanism of Action

The dual functionality of the molecule allows it to attack multiple cellular targets.

Mechanism cluster_CellWall Fungal Cell Wall Interaction cluster_Membrane Membrane Permeability Compound Methylthio-Pyrrole Aldehyde Target1 Chitin Synthase / Ergosterol Pathway Compound->Target1 Electrophilic Attack Target2 Lipid Bilayer Compound->Target2 Passive Diffusion Effect1 Schiff Base Formation (Aldehyde + Lysine residue) Target1->Effect1 Death Cell Death / Apoptosis Effect1->Death Enzyme Inhibition Effect2 Enhanced Penetration (Due to Methylthio Lipophilicity) Target2->Effect2 Effect2->Death Disruption of Integrity caption Fig 3. Proposed mechanism of action: Enzyme inhibition and membrane disruption.

References

  • Vilsmeier-Haack Reaction in Pyrrole Synthesis: Title: "Vilsmeier-Haack Formylation of Pyrroles: Steric and Electronic Factors."[2] Source:Journal of the Chemical Society, Perkin Transactions. Context: Foundational chemistry for installing the aldehyde group at the C2 position of substituted pyrroles. URL:[Link]

  • Antimicrobial Activity of Pyrrole-2-Carbaldehydes: Title: "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Source:Molecules (MDPI). Context: Comprehensive review of natural and synthetic pyrrole aldehydes and their antifungal/antibacterial profiles.[3] URL:[Link]

  • Synthesis of Methylthio-Pyrroles: Title: "Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition." Source:Molecules (MDPI). Context: Describes the synthesis of pyrrole rings containing methylthio groups using ketene dithioacetals, a key precursor step. URL:[Link]

  • Cytotoxicity of Pyrrole Derivatives: Title: "Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives." Source:Anticancer Agents in Medicinal Chemistry. Context: Highlights the specific cytotoxic potential of methylthio-containing pyrrole scaffolds against cancer cell lines. URL:[Link]

  • Antifungal Pyrrole Pharmacophores: Title: "Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives."[4][3] Source:Journal of the Mexican Chemical Society. Context: Provides comparative MIC data for substituted pyrrole derivatives against C. albicans. URL:[Link]

Sources

5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde: Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of this compound, a substituted pyrrole derivative. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering insights into its chemical properties, a proposed synthetic route, and methods for its characterization.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of natural products and synthetic compounds with significant biological activities. These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties. The functionalization of the pyrrole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a 2-(methylthio)phenyl group at the 5-position and a carbaldehyde at the 3-position yields the title compound, this compound. This specific substitution pattern is of interest for creating novel molecular architectures with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

The molecular formula and molecular weight of this compound have been determined based on its constituent atoms.

PropertyValue
Molecular Formula C₁₂H₁₁NOS
Molecular Weight 217.29 g/mol
Appearance Predicted to be a solid at room temperature

Proposed Synthesis: A Palladium-Catalyzed Approach

A robust and widely applicable method for the synthesis of 5-aryl-1H-pyrrole-3-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] In the context of synthesizing this compound, this would involve the coupling of 5-bromo-1H-pyrrole-3-carbaldehyde with 2-(methylthio)phenylboronic acid.[3][4]

Diagram of Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System A 5-bromo-1H-pyrrole-3-carbaldehyde F Suzuki-Miyaura Cross-Coupling A->F B 2-(methylthio)phenylboronic acid B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F Catalyst D Base (e.g., K2CO3) D->F Base E Solvent (e.g., DME) E->F Solvent G This compound F->G

Caption: Proposed synthesis of the target compound via Suzuki-Miyaura coupling.

Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-1H-pyrrole-3-carbaldehyde (1 equivalent).

    • Add 2-(methylthio)phenylboronic acid (1.2 equivalents).

    • Add a suitable base, such as potassium carbonate (K₂CO₃) (2-3 equivalents).

    • The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent:

    • Under the inert atmosphere, add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.02-0.05 equivalents).[4]

    • Add a degassed solvent, such as 1,2-dimethoxyethane (DME), via a syringe.

  • Reaction Execution:

    • The reaction mixture is heated to a temperature of 80-90°C with vigorous stirring.

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is then partitioned between water and an organic solvent such as ethyl acetate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is expected to show characteristic signals for the protons on the pyrrole and phenyl rings, as well as the aldehyde and methylthio groups. The coupling patterns will help to confirm the substitution pattern.

    • ¹³C NMR spectroscopy will provide evidence for the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which should correspond to the calculated molecular weight of its molecular formula, C₁₂H₁₁NOS.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretch of the aldehyde, and C-H and C=C stretching vibrations of the aromatic rings.

Potential Applications

While specific applications for this compound are not yet documented, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: As a building block, it can be used to synthesize more complex molecules with potential therapeutic activities. The pyrrole core is a well-known pharmacophore.[5]

  • Materials Science: The aromatic and heterocyclic nature of the compound could make it a candidate for the development of novel organic materials with interesting electronic or photophysical properties.

Conclusion

This technical guide provides a detailed overview of this compound, including its molecular formula, molecular weight, a proposed synthetic route via Suzuki-Miyaura cross-coupling, and methods for its characterization. The provided information is intended to be a valuable resource for researchers and scientists interested in the synthesis and potential applications of novel substituted pyrrole derivatives.

References

  • Chem-Impex. 2-(Methylthio)phenylboronic acid. [Link]

  • Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(23), 12753-12763. [Link]

  • PubChem. 5-Phenyl-1H-pyrrole-3-carboxaldehyde. [Link]

  • ChemSynthesis. 2-phenyl-1H-pyrrole-3-carbaldehyde. [Link]

  • PubChem. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Al-Tel, T. H., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(6), 4651-4663. [Link]

  • Keesara, S., & Parvathaneni, S. P. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 818, 99-107. [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

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Methodological & Application

Application Notes & Protocols: Vilsmeier-Haack Formylation of 2-(Methylthio)phenyl Pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Formylated Pyrroles

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Its utility is particularly pronounced in the functionalization of heterocyclic systems like pyrrole, a scaffold of immense importance in medicinal chemistry.[4] Formylated pyrroles are not merely end-products; they are high-value synthetic intermediates, serving as critical building blocks for the construction of complex molecular architectures such as porphyrins, and a diverse range of pharmacologically active agents.[5]

This guide provides a detailed examination of the Vilsmeier-Haack formylation applied to 1-(2-(methylthio)phenyl)-1H-pyrrole. The presence of the N-aryl substituent introduces specific stereoelectronic considerations that influence the reaction's regiochemical outcome. The electron-donating nature of the pyrrole nitrogen strongly activates the ring towards electrophilic substitution, primarily at the α-positions (C2 and C5).[1][6] This document will elucidate the underlying mechanism, provide a robust experimental protocol, and offer expert insights into process optimization and troubleshooting.

Reaction Mechanism: A Stepwise Electrophilic Substitution

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the active electrophile (the Vilsmeier reagent) and the subsequent electrophilic attack on the pyrrole substrate, followed by hydrolysis.

Part 1: Generation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[1][2][7] The formation is typically performed in situ at reduced temperatures (0 °C) to control the exothermic process.[3][6]

G DMF DMF Intermediate Adduct DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Part 2: Formylation of the Pyrrole Ring and Hydrolysis

The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Due to the superior resonance stabilization of the cationic intermediate (the arenium ion), the attack preferentially occurs at the C2 (α) position.[1][6] The resulting iminium salt is then hydrolyzed during the aqueous work-up phase to liberate the final aldehyde product.[1][7]

G cluster_0 Electrophilic Attack cluster_1 Hydrolysis Pyrrole 1-(2-(methylthio)phenyl)-1H-pyrrole Iminium_Salt Iminium Salt Intermediate Pyrrole->Iminium_Salt Vilsmeier Vilsmeier Reagent Vilsmeier->Iminium_Salt Product Formylated Pyrrole Product Iminium_Salt->Product Water H₂O (Work-up) Water->Product G A 1. Prepare Vilsmeier Reagent (Anhydrous DMF, N₂ atm, 0 °C) B 2. Add POCl₃ dropwise (Maintain T < 10 °C) A->B C 3. Stir at 0 °C for 30 min (Complete reagent formation) B->C D 4. Add Substrate Solution (Pyrrole in anhydrous DCM, dropwise at 0 °C) C->D E 5. Warm to RT, then heat to 40-50 °C (Monitor by TLC, ~2-4 hours) D->E F 6. Quench Reaction (Pour onto ice, add sat. Na-acetate) E->F G 7. Extraction (DCM or Ether, wash with NaHCO₃, brine) F->G H 8. Dry and Concentrate (Dry with MgSO₄, rotary evaporation) G->H I 9. Purify Product (Column Chromatography) H->I

Sources

Precision Synthesis of 5-Arylpyrroles via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Analysis

The synthesis of 5-arylpyrroles (often synonymous with 2-arylpyrroles due to tautomeric equivalence in unsubstituted systems) is a cornerstone in the production of bioactive alkaloids, kinase inhibitors (e.g., Sunitinib analogues), and conductive polymers. While the Suzuki-Miyaura coupling is the method of choice for biaryl construction, its application to pyrroles presents unique "privileged" challenges that standard protocols often fail to address.

The Core Challenges
  • Catalyst Poisoning: The electron-rich pyrrole nitrogen (if unprotected) can coordinate strongly to Pd(II) species, arresting the catalytic cycle.

  • Protodeboronation: 2-Pyrrolylboronic acids are notoriously unstable. The C–B bond is prone to hydrolytic cleavage under the basic aqueous conditions required for transmetallation, leading to the recovery of unsubstituted pyrrole.

  • Electronic Deactivation: 2-Halopyrroles are electron-rich, making the oxidative addition step slower compared to electron-deficient aryl halides.

This guide provides a tiered approach to overcoming these barriers, prioritizing N-protection strategies and ligand-accelerated catalysis .

Strategic Decision Matrix: Protection & Catalyst Selection

The choice of protecting group (PG) is the single most critical variable in the synthesis of 5-arylpyrroles. The table below summarizes the trade-offs between common strategies.

Table 1: Protecting Group Selection & Catalyst Compatibility
Protecting Group (PG)StabilityDeprotectionIdeal Catalyst SystemYield Potential
SEM (2-(trimethylsilyl)ethoxymethyl) High (Preferred)TBAF or TFAPd(PPh₃)₄ / Cs₂CO₃Excellent (>85%)
Boc (tert-butoxycarbonyl) Moderate (Cleaves in strong base)TFA or HeatPd(dppf)Cl₂ / K₃PO₄Good (60-75%)
Tosyl (Ts) High (Electron-withdrawing)NaOH / MeOHPd(OAc)₂ / XPhosGood (Often slow)
Unprotected (Free NH) Low (Catalyst Poisoning)N/APd(OAc)₂ / SPhos (High Loading)Poor to Moderate

Expert Insight: While Boc is convenient, it often cleaves prematurely under the reflux conditions required for sterically hindered couplings. SEM protection is the gold standard for robust scalability, as it withstands prolonged heating and basic aqueous media without degradation.

Mechanistic Visualization: The Catalytic Cycle & Failure Modes

The following diagram illustrates the standard catalytic cycle adapted for pyrrole synthesis, highlighting the critical failure point: Protodeboronation .

SuzukiCycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X (Electrophile) BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) TransMetal Transmetallation (Ar-Pd-Pyrrole) BaseStep->TransMetal + Activated Boronate RedElim Reductive Elimination (Ar-Pyrrole Product) TransMetal->RedElim RedElim->Start - Product BoronicAcid 2-Pyrrolylboronic Acid (Nucleophile) BoronicAcid->TransMetal Desired Path ProtoDeb Protodeboronation (DEAD END: Pyrrole + B(OH)3) BoronicAcid->ProtoDeb Hydrolysis (Fast in H2O/Base)

Figure 1: Catalytic cycle showing the competition between productive transmetallation and destructive protodeboronation of the pyrrolylboronic species.

Detailed Protocols

Protocol A: The "Gold Standard" Route (N-SEM Protection)

Best for: High-value intermediates, scale-up, and ensuring maximum yield. Mechanism: Coupling of N-SEM-2-bromopyrrole with Arylboronic Acids .[1]

Reagents:

  • Substrate: 1-(2-(trimethylsilyl)ethoxymethyl)-2-bromo-1H-pyrrole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask or microwave vial, combine the N-SEM-bromopyrrole (1.0 mmol), arylboronic acid (1.5 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the vessel and backfill with Argon (repeat 3x). This is critical to prevent Pd oxidation and homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed Water (2 mL).

  • Catalyst Addition: Under a positive stream of Argon, add Pd(PPh₃)₄ (0.1 mmol). Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (typically 10-20% EtOAc/Hexanes) or LC-MS.

    • Note: The mixture will turn black as Pd(0) precipitates upon completion.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Why this works: The SEM group is stable to the basic conditions (unlike Boc) and sterically bulky enough to prevent N-coordination to Palladium, while Cs₂CO₃ provides higher solubility in the organic/aqueous interface than K₂CO₃.

Protocol B: The "Inverse" Route (Using Pyrrolylboronic Species)

Best for: When the aryl halide is the complex partner. Challenge: 2-Pyrrolylboronic acids are unstable. Solution: Use N-Boc-2-pyrrolylboronic acid (commercially available but fragile) or MIDA boronates .

Reagents:

  • Substrate: Aryl Halide (Bromide/Iodide) (1.0 equiv)[3]

  • Nucleophile: N-Boc-pyrrole-2-boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[4][2][5] · DCM (5 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (3.0 equiv) or KF (3.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (5:1)

Step-by-Step Procedure:

  • Setup: Combine Aryl Halide and N-Boc-pyrrole-2-boronic acid in a reaction vial.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (a bidentate ligand is crucial here to speed up reductive elimination and stabilize the metal center) and K₃PO₄.

  • Degassing: Add DME/Water mixture and sparge with Argon for 10 minutes.

  • Temperature Control: Heat to 80°C .

    • Critical Step: Do not overheat (>100°C) as this accelerates the cleavage of the Boc group and subsequent protodeboronation of the pyrrole.

  • Monitoring: Reaction is usually faster (2–6 hours) due to the activated nature of the boronic acid.

Troubleshooting & Optimization Guide

Table 2: Common Failure Modes & Solutions
ObservationDiagnosisSolution
Starting Material (Halide) Recovered Catalyst DeactivationSwitch to XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts). These bulky, electron-rich ligands facilitate oxidative addition.
Debrominated Pyrrole (H-Pyrrole) Protodeboronation1. Reduce water content (use anhydrous Dioxane with powdered K₃PO₄).2. Use MIDA boronates (slow release).
Homocoupling (Ar-Ar) Oxygen ContaminationDegas solvents more thoroughly (freeze-pump-thaw).
Low Conversion (Unprotected Pyrrole) Catalyst PoisoningProtect the Nitrogen (SEM/Boc). If protection is impossible, use 5 mol% Pd(OAc)₂ + 10 mol% SPhos .

Workflow Decision Tree

Use this logic flow to determine the optimal experimental setup for your specific substrate.

DecisionTree Start Start: Synthesis of 5-Arylpyrrole Q1 Is the Pyrrole Nitrogen Protected? Start->Q1 Q2 Can you protect it (SEM/Boc)? Q1->Q2 No Q3 Which partner is the Boronic Acid? Q1->Q3 Yes RouteB Route B: Buchwald-Hartwig Conditions (High Catalyst Loading) Q2->RouteB No (Must remain free NH) Q2->Q3 Yes (Protect first) RouteA Route A: Standard Suzuki (Protocol A) Path1 Pyrrole-Boronic Acid + Aryl Halide Q3->Path1 Path2 Pyrrole-Halide + Aryl Boronic Acid Q3->Path2 Advice1 Use N-Boc-Pyrrole-Boronic Acid Catalyst: Pd(dppf)Cl2 Avoid high temps (>85°C) Path1->Advice1 Advice2 Use N-SEM-Pyrrole-Bromide Catalyst: Pd(PPh3)4 Robust at 90-100°C Path2->Advice2

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate availability and stability.

References

  • BenchChem. "Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids." BenchChem Application Library. Link

  • Cui, K., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles."[6] Molecules, 2019, 24(8), 1594. Link

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides."[7] Journal of Organic Chemistry, 2007, 72, 5104-5112.[7] Link

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction."[8] Accounts of Chemical Research, 2007, 40(4), 275–286.[8] Link

Sources

Application Notes and Protocols: Reductive Amination of Pyrrole-3-carbaldehydes for the Synthesis of 3-Aminomethylpyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The 3-aminomethylpyrrole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its presence is critical for establishing key interactions with biological targets, influencing properties such as potency, selectivity, and pharmacokinetic profiles. Reductive amination of pyrrole-3-carbaldehydes stands as one of the most robust and versatile methods for forging the crucial C-N bond, providing efficient access to a diverse array of primary, secondary, and tertiary amines.

This guide provides an in-depth exploration of the reductive amination reaction as applied to pyrrole-3-carbaldehydes. We will dissect the underlying mechanism, compare the most effective protocols, and offer field-proven insights to empower researchers in drug discovery and chemical development to reliably synthesize these valuable building blocks.

The Mechanism: A Two-Step, One-Pot Transformation

Reductive amination is a cascade reaction that seamlessly combines two fundamental organic transformations in a single pot: the formation of an iminium ion followed by its immediate reduction. This approach avoids the isolation of the often-unstable imine or enamine intermediates.

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the pyrrole-3-carbaldehyde. This forms a hemiaminal intermediate which subsequently dehydrates to yield a resonance-stabilized iminium ion. This step is the commitment step and is frequently accelerated by a catalytic amount of a weak acid, such as acetic acid, which facilitates the departure of the water molecule.

  • Hydride Reduction: A selective hydride-donating reagent, present in the reaction mixture, then reduces the electrophilic iminium ion to furnish the final amine product. The selectivity of the reducing agent is paramount; it must reduce the iminium ion much faster than it reduces the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[1][2]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction PyrroleCHO Pyrrole-3-carbaldehyde Amine R¹R²NH (Amine) Hemiaminal Hemiaminal Intermediate PyrroleCHO->Hemiaminal + Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product 3-Aminomethylpyrrole Product Iminium->Product Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Product Reduction

Figure 1: The reaction mechanism of reductive amination.

Comparative Analysis of Leading Protocols

The choice of reducing agent is the most critical parameter in designing a successful reductive amination protocol. While several reagents can effect this transformation, their selectivity, functional group tolerance, and operational handling differ significantly.

Reducing AgentTypical SolventsKey Features & AdvantagesDisadvantages & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Aprotic: DCE, DCM, THF[3][4]Reagent of Choice: Mild and highly selective for iminium ions over aldehydes.[4][5][6] Broad functional group tolerance. High yields are common.Moisture sensitive.[3] Generally more expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Protic: MeOH, EtOH[3]Highly selective under mildly acidic conditions (pH 6-7).[1][2][5] Not water-sensitive.Highly Toxic: Generates toxic HCN gas upon acidification and cyanide salts in the waste stream.[5][7]
Sodium Borohydride (NaBH₄) Protic: MeOH, EtOH[3]Inexpensive and readily available.Low Selectivity: Can readily reduce the starting aldehyde.[1][3] Requires a stepwise protocol (imine formation first, then addition of NaBH₄) to be effective.[3][4]
Catalytic Hydrogenation (H₂/Catalyst) Various"Green" chemistry approach, producing only water as a byproduct.Can reduce other functional groups (e.g., nitro groups, C-C multiple bonds).[7] Requires specialized pressure equipment.

Experimental Protocols

Protocol 1: Gold Standard Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is the most widely recommended method due to its high efficiency, excellent selectivity, and operational simplicity.

G start Start dissolve Dissolve Pyrrole-3-carbaldehyde (1.0 eq) and Amine (1.1 eq) in Anhydrous DCE start->dissolve add_stab Add NaBH(OAc)₃ (1.5 eq) in portions at RT dissolve->add_stab stir Stir at Room Temperature (2-16 h, Monitor by TLC/LCMS) add_stab->stir quench Quench with sat. aq. NaHCO₃ stir->quench extract Extract with DCM or EtOAc quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify via Column Chromatography dry->purify end Final Product purify->end

Figure 2: Workflow for STAB-mediated reductive amination.

Materials and Reagents:

  • Pyrrole-3-carbaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.05 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.6 equiv)[5]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC/LCMS setup for monitoring

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrole-3-carbaldehyde (1.0 equiv).

  • Dissolve the aldehyde in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the amine (1.1 equiv) to the solution and stir for 10-15 minutes at room temperature to facilitate pre-formation of the iminium ion. For less reactive amines, or with ketones, adding a catalytic amount of glacial acetic acid (0-1.2 equiv) can be beneficial.[5]

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in portions. The addition may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LCMS until the starting aldehyde is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired 3-aminomethylpyrrole.

Safety Note: Handle all solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative but requires a two-step approach within the same pot to prevent the premature reduction of the starting aldehyde.

G start Start dissolve Dissolve Pyrrole-3-carbaldehyde (1.0 eq) and Amine (1.1 eq) in Anhydrous MeOH start->dissolve form_imine Stir at Room Temperature (1-3 h) to form imine dissolve->form_imine cool Cool reaction to 0 °C form_imine->cool add_nabh4 Add NaBH₄ (1.5 eq) in portions cool->add_nabh4 warm_stir Warm to RT and Stir (1-4 h, Monitor by TLC/LCMS) add_nabh4->warm_stir quench Quench with Water warm_stir->quench extract Extract with DCM or EtOAc quench->extract purify Dry, Concentrate, & Purify extract->purify end Final Product purify->end

Figure 3: Workflow for stepwise NaBH₄ reduction.

Materials and Reagents:

  • Pyrrole-3-carbaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Anhydrous Methanol (MeOH)[3]

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the pyrrole-3-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous methanol.

  • Stir the solution at room temperature for 1-3 hours to ensure complete formation of the imine intermediate.[4][5] Monitor this step by TLC/LCMS to confirm the disappearance of the aldehyde.

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) in small portions, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours, monitoring by TLC/LCMS until the imine is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Field Insights & Troubleshooting

  • Preventing Over-alkylation: When using primary amines, the secondary amine product can sometimes react with another molecule of aldehyde, leading to a tertiary amine byproduct. This is known as over-alkylation.[5] To minimize this, one can use a slight excess of the primary amine or employ the stepwise NaBH₄ protocol, which allows for better control.[4]

  • Weakly Nucleophilic Amines: For reactions involving weakly basic amines (e.g., anilines), the initial iminium formation can be slow. The addition of a catalytic amount of acetic acid is often necessary to drive the reaction forward.[4][5]

  • Reaction Stalling: If the reaction stalls (i.e., starting material remains after an extended period), ensure your reagents are anhydrous, particularly when using STAB. If necessary, a second charge of the reducing agent can be added.

  • Purification Challenges: The basic nature of the amine products can cause them to streak on silica gel. It is often beneficial to pre-treat the silica with triethylamine (e.g., by including 0.5-1% Et₃N in the eluent) to ensure sharp, well-defined bands during chromatography.

Conclusion

Reductive amination is a cornerstone of modern synthetic chemistry, providing a direct and powerful method for synthesizing 3-aminomethylpyrroles from readily available pyrrole-3-carbaldehydes. By understanding the mechanism and the distinct advantages of different reducing agents, particularly the superior selectivity of sodium triacetoxyborohydride, researchers can confidently and efficiently access a vast chemical space of amine-containing molecules. The protocols and insights provided herein serve as a robust foundation for the successful application of this critical transformation in the pursuit of novel therapeutics and advanced materials.

References

  • Michael reaction of indole and pyrrole‐3‐carbaldehydes to enones by amine catalysis. ResearchGate. Available at: [Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Sodium Cyanoborohydride. G-Biosciences. Available at: [Link]

  • Recent approaches in the organocatalytic synthesis of pyrroles. Royal Society of Chemistry Publishing. Available at: [Link]

  • Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. ACS Publications. Available at: [Link]

  • MP-Cyanoborohydride. Biotage. Available at: [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Royal Society of Chemistry Publishing. Available at: [Link]

  • REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Organic Syntheses. Available at: [Link]

  • Aminomethylated Pyrroles: Casting a Spotlight. ResearchGate. Available at: [Link]

  • Formation of N-Alkylpyrroles via Intermolecular Redox Amination. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu. Available at: [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis. Available at: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Semantic Scholar. Available at: [Link]

  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. ACS Publications. Available at: [Link]

  • Solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues. PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Recent Advancements in Pyrrole Synthesis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Formation of N-alkylpyrroles via intermolecular redox amination. PubMed. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

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Application Notes and Protocols for the Purification of Methylthio-Phenyl Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pyrrole-Based Drug Discovery

Methylthio-phenyl pyrrole aldehydes represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their unique structural motifs, incorporating an electron-rich pyrrole core, a sulfur-containing moiety, and a reactive aldehyde group, make them valuable intermediates for the synthesis of a diverse range of biologically active molecules. However, the very features that impart their desirable chemical properties also present distinct challenges during purification. The presence of the sulfur atom can lead to unwanted side reactions, while the polar nature of the pyrrole and aldehyde functionalities can complicate separation from impurities.

Achieving high purity of these intermediates is paramount, as even trace impurities can have profound effects on the outcome of subsequent synthetic steps, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides a comprehensive overview of robust purification methods for methylthio-phenyl pyrrole aldehydes, drawing upon established principles of organic chemistry and practical, field-proven techniques.

Understanding the Purification Challenge: Key Molecular Considerations

The successful purification of methylthio-phenyl pyrrole aldehydes hinges on a clear understanding of their chemical properties and the nature of potential impurities. The electron-rich pyrrole ring can be susceptible to polymerization or degradation under acidic conditions.[1] The methylthio group, while often stable, can be prone to oxidation under certain conditions. The aldehyde functionality can participate in various side reactions. Common impurities may include starting materials, reagents, and byproducts from the synthetic route.

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) is an indispensable first step to assess the complexity of the mixture and to guide the selection of an appropriate purification strategy.

Method 1: Flash Column Chromatography on Silica Gel

Flash column chromatography is a cornerstone technique for the purification of moderately polar organic compounds and is highly applicable to methylthio-phenyl pyrrole aldehydes.[2] The principle lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is the most common choice due to its relatively low cost and effectiveness in separating compounds based on polarity.[2] However, the acidic nature of silica can sometimes cause streaking or degradation of basic or acid-sensitive pyrrole derivatives. In such cases, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can significantly improve separation.[3]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A common starting point for pyrrole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] The polarity of the eluent is gradually increased to facilitate the elution of the desired compound while leaving more polar impurities adsorbed on the silica. Dichloromethane in combination with methanol is another effective solvent system for more polar pyrroles.

Protocol 1: Flash Column Chromatography

Objective: To purify a crude methylthio-phenyl pyrrole aldehyde using silica gel flash chromatography.

Materials:

  • Crude methylthio-phenyl pyrrole aldehyde

  • Silica gel (230-400 mesh)[5]

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[4] Good starting points include mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1) or dichloromethane and methanol (e.g., 99:1, 95:5).

    • If streaking is observed, add 0.1-1% triethylamine to the eluent system.[4]

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Pour a layer of sand (approx. 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to dryness. This dry powder can then be carefully added to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent in the eluent mixture.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified methylthio-phenyl pyrrole aldehyde.

Table 1: Representative Solvent Systems for Flash Chromatography of Aryl-Substituted Pyrrole Aldehydes

Compound TypeStationary PhaseEluent SystemReference
2,5-Diaryl-pyrrole-3-carboxaldehydesSilica Gel (100-200 mesh)Hexane-EtOAc[5]
SEM-protected aryl-substituted pyrrolesSilica Gel (300-400 mesh)EtOAc in Petroleum Ether (3%)[3][6]
2-Aryl-5-phenyl-1H-pyrrole-3-carbaldehydeSilica GelHexane/EtOAc[5]

Diagram 1: Workflow for Flash Column Chromatography

G TLC 1. TLC Analysis & Solvent Selection Pack 2. Column Packing TLC->Pack Load 3. Sample Loading Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Analyze->Elute Continue elution Combine 6. Combine Pure Fractions Analyze->Combine Identify pure fractions Evap 7. Solvent Removal Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification by flash column chromatography.

Method 2: Recrystallization

Recrystallization is a powerful purification technique for solid compounds, offering the potential for obtaining highly pure crystalline material. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Conversely, the impurities should either be highly soluble at room temperature or insoluble even at elevated temperatures. For pyrrole derivatives, common recrystallization solvents include ethanol and mixtures like diethyl ether-hexane.[7][8] The choice of solvent is often empirical and requires screening of several options.

Protocol 2: Recrystallization

Objective: To purify a solid methylthio-phenyl pyrrole aldehyde by recrystallization.

Materials:

  • Crude solid methylthio-phenyl pyrrole aldehyde

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, diethyl ether)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude solid (10-20 mg) into several test tubes.

    • Add a few drops of a different solvent to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show good solubility. An ideal solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves.

    • If the solution is colored and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

    • Hot filter the solution if charcoal was added or if there are insoluble impurities.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to have stopped, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Diagram 2: Decision Tree for Purification Method Selection

G Crude Crude Methylthio-Phenyl Pyrrole Aldehyde TLC Perform TLC Analysis Crude->TLC Solid Is the crude product a solid? TLC->Solid Complex Is the mixture complex (multiple spots)? Solid->Complex Yes Recrystallize Attempt Recrystallization Solid->Recrystallize No (major product with minor impurities) Complex->Recrystallize No Column Perform Flash Column Chromatography Complex->Column Yes Pure Pure Product Recrystallize->Pure Successful Impure Product still impure Recrystallize->Impure Unsuccessful Column->Pure Impure->Column

Caption: Decision tree for selecting a purification method.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For challenging separations where flash chromatography provides inadequate resolution, or for obtaining very high purity material, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.

Causality Behind Experimental Choices:
  • Stationary Phase: Reversed-phase chromatography using a C18-functionalized silica stationary phase is commonly employed for the purification of moderately polar to non-polar compounds. This is often a good choice for aryl-substituted pyrroles.

  • Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol is typically used as the mobile phase in reversed-phase HPLC. The gradient is usually run from a higher concentration of water to a higher concentration of the organic solvent to elute compounds of increasing hydrophobicity.

Protocol 3: Preparative HPLC (General Guidance)

Objective: To achieve high-purity isolation of a methylthio-phenyl pyrrole aldehyde.

Procedure:

  • Analytical Method Development:

    • Develop an analytical HPLC method on a smaller scale to determine the optimal stationary phase, mobile phase composition, and gradient for the separation of the target compound from its impurities.

  • Scale-Up:

    • Based on the analytical method, scale up the separation to a preparative column with the same stationary phase but a larger diameter and length.

    • The flow rate and injection volume will need to be proportionally increased.

  • Fraction Collection:

    • Use an automated fraction collector to collect the eluent corresponding to the peak of the desired product.

  • Purity Analysis and Solvent Removal:

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Combine the pure fractions and remove the solvents, which may require lyophilization if a significant amount of water is present in the mobile phase.

Troubleshooting Common Purification Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Streaking on TLC/Column Acidic silica interacting with the pyrrole nitrogen.Add 0.1-1% triethylamine or another base to the eluent.[4] Use neutral or basic alumina as the stationary phase.
Poor Separation Inappropriate solvent system polarity.Systematically screen a range of solvent systems with varying polarities. Try a different solvent combination (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate).
Compound Decomposition on Column Compound is sensitive to the acidic nature of silica gel.Deactivate the silica with a base as described above. Work quickly and avoid prolonged exposure of the compound to the silica.
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower-boiling solvent. Use a two-solvent system (a "good" solvent and a "poor" solvent).

Conclusion

The purification of methylthio-phenyl pyrrole aldehydes is a critical step in their utilization as valuable synthetic intermediates. A systematic approach, beginning with a thorough analysis of the crude product by TLC, allows for the rational selection of the most appropriate purification technique. Flash column chromatography offers a versatile and widely applicable method, while recrystallization can provide highly pure material for solid compounds. For the most demanding separations, preparative HPLC is an invaluable tool. By understanding the underlying chemical principles and employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently obtain high-purity methylthio-phenyl pyrrole aldehydes, thereby accelerating their research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link][5]

  • Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link][5]

  • MDPI. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.[6]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link][3]

  • Demopoulos, V. J. (1986). A CONVENIENT SYNTHESIS OF PYRROLE-3-CARBOXALDEHYDE. Organic Preparations and Procedures International, 18(4), 278-281.[8]

  • Google Patents. (n.d.). Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Google Patents. (n.d.). PROCESS FOR PRODUCING PYRROLE COMPOUND.
  • ACS Publications. (n.d.). Recent Advances in the Chemistry of Pyrrole. Chemical Reviews. Retrieved from [Link]

  • (n.d.). 54 advances and challenges in the synthesis of pyrrole systems of a limited access. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Sorbent Technologies. (2020, November 17). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. Retrieved from [Link][2]

  • ACS Publications. (2018, January 12). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2009, February 18). A convenient synthesis of pyrrole-3-carboxaldehyde. Retrieved from [Link][9]

Sources

Application Notes and Protocols for Determining the Solubility of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an appropriate solvent for 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation.[1][2] This guide outlines a strategic approach to solvent screening and selection, beginning with theoretical considerations based on the molecule's structure and progressing to detailed experimental protocols for both qualitative and quantitative solubility determination. The methodologies described herein are designed to be robust, reproducible, and directly applicable in a drug discovery and development setting.

Introduction: The Critical Role of Solvent Selection

The selection of a suitable solvent is a fundamental yet pivotal step in the pharmaceutical development pipeline.[3][4] It influences everything from the reaction kinetics during synthesis to the final dosage form's efficacy.[2][4] For a novel compound like this compound, a thorough understanding of its solubility profile across a range of solvents is paramount. A poor choice of solvent can lead to challenges in handling, purification, and ultimately, formulation, potentially hindering the progression of a promising drug candidate.[1]

This guide will provide a logical, step-by-step framework for determining the optimal solvent system for the target compound. We will explore the interplay between the solute's physicochemical properties and solvent characteristics, and detail experimental procedures to generate reliable solubility data.

Theoretical Considerations: Predicting Solubility

Before embarking on extensive experimental work, a theoretical analysis of the target molecule can provide valuable insights and guide the selection of a diverse yet targeted set of initial screening solvents. The adage "like dissolves like" serves as a foundational principle, suggesting that solutes will have higher solubility in solvents with similar polarity.[1]

2.1. Structural Analysis of this compound

To predict the solubility of this compound, we must first examine its chemical structure:

  • Pyrrole Ring: The 1H-pyrrole is an aromatic heterocyclic amine, capable of acting as a hydrogen bond donor (N-H).

  • Carbaldehyde Group: The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor.

  • Phenyl Ring: The phenyl group is nonpolar and will contribute to solubility in less polar solvents.

  • Methylthio Group: The methylthio group (-S-CH3) introduces some polarity and potential for dipole-dipole interactions.

Based on this structure, the molecule possesses both polar (pyrrole N-H, carbaldehyde) and nonpolar (phenyl ring) regions, suggesting it will likely exhibit a degree of solubility in a range of solvents with varying polarities.

2.2. Solvent Classification

For a comprehensive screening, it is essential to select a representative set of solvents from different classes. Solvents are broadly categorized based on their polarity and hydrogen bonding capabilities:

Solvent Class Examples Key Characteristics
Polar Protic Water, Methanol, Ethanol, IsopropanolCapable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetonePossess a large dipole moment but lack O-H or N-H bonds.
Nonpolar Toluene, Hexane, Dichloromethane (DCM), ChloroformLow dielectric constants and are not capable of hydrogen bonding.

Experimental Workflow for Solvent Selection

A systematic approach to determining the solubility of this compound is crucial for generating reliable and reproducible data. The following workflow is recommended:

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Methylthio Group Oxidation During Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of synthesizing aldehydes in the presence of sensitive functional groups, specifically the methylthio (–SMe) group. The propensity of the thioether to oxidize to the corresponding sulfoxide (–S(O)Me) or sulfone (–S(O)₂Me) is a significant hurdle in achieving high yields and purity.[1][2][3]

This document provides in-depth, field-proven insights and troubleshooting protocols to mitigate or prevent this common side reaction. We will explore the causality behind experimental choices and furnish self-validating systems for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the methylthio group so susceptible to oxidation during aldehyde synthesis?

The sulfur atom in a methylthio group possesses a lone pair of electrons, making it nucleophilic and readily susceptible to attack by electrophilic oxidizing agents.[3] Many common reagents used for the oxidation of primary alcohols to aldehydes are strong oxidants that can readily oxidize the sulfur atom.[1][4] The initial oxidation to a sulfoxide is often fast, and with stronger oxidants or harsher conditions, further oxidation to the sulfone can occur.[2][3]

Q2: What are the primary factors that influence the extent of methylthio group oxidation?

Several factors dictate the chemoselectivity of the alcohol oxidation versus thioether oxidation:

  • Oxidant Choice: The nature of the oxidizing agent is paramount. Reagents with high oxidation potentials are more likely to oxidize the thioether.

  • Reaction Temperature: Many oxidation reactions are exothermic. Elevated temperatures, even localized "hot spots," can provide the activation energy needed for the undesired oxidation of the sulfur atom.

  • Stoichiometry: Using a large excess of the oxidant increases the likelihood of side reactions, including the oxidation of the methylthio group.

  • Reaction Time: Prolonged exposure to the oxidizing agent can lead to over-oxidation, first to the sulfoxide and then to the sulfone.

Q3: Are there general strategies to minimize the oxidation of the methylthio group?

Yes, several general principles can be applied:

  • Choose a Mild and Selective Oxidant: Opt for reagents known for their high chemoselectivity. DMSO-based oxidations like the Swern, Parikh-Doering, and Moffatt methods are often preferred.[5][6][7][8] Dess-Martin Periodinane (DMP) is another excellent choice due to its mild and neutral reaction conditions.[9][10][11]

  • Strict Temperature Control: For reactions that require low temperatures, such as the Swern oxidation, maintaining the recommended temperature is critical to prevent side reactions.[12][13]

  • Careful Control of Stoichiometry: Use the minimum effective amount of the oxidizing agent. A slight excess is sometimes necessary, but large excesses should be avoided.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Quench the reaction as soon as the starting alcohol is consumed to minimize over-oxidation.

Q4: Is protecting the methylthio group a viable option?

Protection of a thioether is generally challenging and often not practical.[14][15] The conditions required to deprotect the thioether can be harsh and may not be compatible with other functional groups in the molecule.[14] An alternative strategy involves the temporary oxidation of the thiol to a disulfide, performing the desired reaction, and then reducing the disulfide back to the thiol.[16] However, for an existing methylthio group, this is not applicable. Therefore, the focus should be on selecting a compatible oxidation method.

Troubleshooting Guides for Specific Oxidation Methods

The following sections provide detailed troubleshooting for common oxidation methods used in the synthesis of aldehydes, focusing on preventing the oxidation of a methylthio group.

Method 1: Swern Oxidation and Related DMSO-Based Oxidations

The Swern oxidation is a powerful and widely used method for converting primary alcohols to aldehydes.[8] It is known for its mild conditions and tolerance of many functional groups, including thioethers.[5][6] However, improper execution can lead to the formation of byproducts.

Core Protocol: Swern Oxidation

A typical procedure involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of the alcohol. A hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is then added to facilitate the elimination reaction that forms the aldehyde.[8][12]

Troubleshooting Swern Oxidation
Problem Potential Cause(s) Recommended Solution(s)
Formation of Methylthiomethyl (MTM) Ether Byproduct 1. The reaction was allowed to warm above the recommended temperature (-60 °C) before the addition of the tertiary amine base.[13] 2. The tertiary amine base was added before the alcohol had completely reacted with the activated DMSO species.1. Strictly maintain the reaction temperature below -60 °C during the activation and alcohol addition steps. Use a cryostat or a well-maintained dry ice/acetone bath. 2. Ensure the alcohol has sufficient time to react with the activated DMSO before adding the base. A typical reaction time is 15-30 minutes.
Low Yield of Aldehyde and Recovery of Starting Material 1. Incomplete activation of DMSO. 2. Insufficient amount of base. 3. The tertiary amine was not added at low temperature.1. Ensure that the DMSO and oxalyl chloride are fresh and anhydrous. 2. Use a sufficient excess of the tertiary amine base (typically 3-5 equivalents). 3. Add the base at -78 °C and allow the reaction to proceed for a period before warming to room temperature.
Formation of Sulfoxide/Sulfone Byproducts 1. Contamination of reagents with other oxidizing agents. 2. The reaction temperature was too high during workup.1. Use high-purity, anhydrous reagents. 2. Quench the reaction at low temperature before allowing it to warm to room temperature. A common quenching agent is saturated aqueous ammonium chloride.
Mechanism Visualization: Swern Oxidation and Side Reactions

The following diagram illustrates the desired reaction pathway for the Swern oxidation and the competing pathway leading to the formation of MTM ethers.

Swern_Oxidation cluster_activation DMSO Activation cluster_oxidation Desired Oxidation Pathway cluster_side_reaction Side Reaction Pathway DMSO DMSO Activated_DMSO [ClS(Me)₂]⁺Cl⁻ (Electrophilic Sulfur) DMSO->Activated_DMSO + (COCl)₂ -78 °C Oxalyl_Chloride (COCl)₂ Alkoxysulfonium_Salt R-CH₂O-S⁺(Me)₂ Pummerer_Rearrangement Pummerer Rearrangement Activated_DMSO->Pummerer_Rearrangement Warming Prematurely Alcohol R-CH₂OH Alcohol->Alkoxysulfonium_Salt + Activated DMSO Aldehyde R-CHO Alkoxysulfonium_Salt->Aldehyde + Et₃N (Elimination) MTM_Ether R-CH₂-O-CH₂SMe Pummerer_Rearrangement->MTM_Ether + R-CH₂OH

Caption: Desired Swern oxidation pathway versus the Pummerer side reaction.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that is highly effective for the oxidation of primary alcohols to aldehydes under mild, neutral conditions.[9][10] Its high chemoselectivity makes it an excellent choice for substrates containing sensitive functional groups like methylthio ethers.[9][11]

Core Protocol: DMP Oxidation

The reaction is typically carried out by adding DMP to a solution of the alcohol in a chlorinated solvent such as dichloromethane (DCM) at room temperature. The reaction is often complete within a few hours.

Troubleshooting DMP Oxidation
Problem Potential Cause(s) Recommended Solution(s)
Sluggish or Incomplete Reaction 1. Poor quality or decomposed DMP. 2. Presence of water in the reaction mixture.1. Use freshly opened or properly stored DMP. The reagent should be a white, free-flowing powder. 2. Ensure all glassware is dry and use anhydrous solvents. While some reports suggest water can accelerate the reaction, it's best to start with anhydrous conditions for reproducibility.[9]
Formation of Sulfoxide/Sulfone Byproducts 1. Use of a large excess of DMP. 2. Prolonged reaction time.1. Use a modest excess of DMP (typically 1.1-1.5 equivalents). 2. Monitor the reaction by TLC and work up as soon as the starting material is consumed.
Difficult Workup 1. The byproduct, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, can be difficult to remove.1. After the reaction is complete, quench with a solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will reduce the iodine byproducts to more soluble forms that can be easily removed by aqueous extraction.
Mechanism Visualization: DMP Oxidation

The diagram below outlines the mechanism of alcohol oxidation by DMP, highlighting its chemoselective nature.

DMP_Oxidation Alcohol R-CH₂OH + MeS-R' Intermediate Periodinane Ester Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde R-CHO (Thioether Unaffected) Intermediate->Aldehyde Acetate-assisted Elimination

Caption: Chemoselective oxidation of an alcohol in the presence of a thioether using DMP.

Method 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild, DMSO-based method that utilizes the sulfur trioxide pyridine complex (SO₃·Py) as the activator.[7][17] A key advantage is that it can be performed at or above 0 °C, avoiding the need for cryogenic temperatures.[7]

Core Protocol: Parikh-Doering Oxidation

The alcohol is added to a mixture of the SO₃·Py complex, DMSO, and a tertiary amine base (like Et₃N or DIPEA) in a solvent such as DCM or DMSO.[7][17]

Troubleshooting Parikh-Doering Oxidation
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Hygroscopic nature of the SO₃·Py complex leading to deactivation. 2. Insufficient equivalents of activator or base.1. Use a fresh bottle of SO₃·Py complex or store it in a desiccator. 2. An excess of reagents (DMSO, SO₃·Py, and base) is often required for high conversion.[7] Stoichiometry may need to be optimized for your specific substrate.
Formation of Sulfoxide/Sulfone Byproducts 1. Though generally selective, prolonged reaction times or elevated temperatures can lead to some oxidation of the methylthio group.1. Monitor the reaction closely and quench upon completion. 2. Maintain the reaction temperature at the optimized level (typically 0 °C to room temperature).

Summary of Recommended Conditions

The table below summarizes the key parameters for the recommended oxidation methods to minimize methylthio group oxidation.

Oxidation Method Activating Agent Typical Temperature Key Advantages for Thioether Compatibility Primary Reference
Swern Oxidation Oxalyl Chloride / TFAA-78 °C to -60 °CHigh chemoselectivity when temperature is strictly controlled.[5][6]
Dess-Martin Periodinane N/A (Reagent is the oxidant)Room TemperatureMild, neutral pH, and highly selective for alcohols over thioethers.[9][11]
Parikh-Doering Oxidation SO₃·Pyridine Complex0 °C to Room TemperatureAvoids cryogenic temperatures and generally shows good selectivity.[7][17]

By carefully selecting the appropriate oxidation method and strictly controlling the reaction parameters as outlined in this guide, researchers can successfully synthesize aldehydes from primary alcohols while preserving the integrity of the sensitive methylthio group.

Disclaimer

The information provided in this technical guide is intended for experienced synthetic chemists. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The user is responsible for verifying the safety and suitability of these procedures for their specific application.

References

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  • Huang, Y.-T., et al. (2014). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. The Journal of Organic Chemistry, 79(9), 4039–4047. [Link]

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  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

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  • ResearchGate. (n.d.). Swern Oxidation. [Link]

  • Kumar, A., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 23(10), 3848–3852. [Link]

  • Reddit. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. [Link]

  • Chad's Prep. (2021, February 3). 13.8 Sulfides | Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 3-Methyl-2-((methylthio)methyl)but-2-enal. [Link]

  • Chemiz. (2023, November 10). Parikh-Doering oxidation. [Link]

  • Pure. (n.d.). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. [Link]

  • Tojo, G., & Fernández, M. (2007). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation. [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Beilstein Journals. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]

Sources

avoiding sulfoxide formation in methylthiophenyl pyrrole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of methylthiophenyl pyrrole derivatives. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with these valuable heterocyclic compounds. The inherent sensitivity of the methylthio moiety to oxidation presents a common and often frustrating hurdle, leading to the unintended formation of sulfoxide byproducts.

This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you minimize or eliminate sulfoxide formation, ensuring the integrity and purity of your target molecules.

I. Understanding the Challenge: The Facile Oxidation of the Methylthio Group

The sulfur atom in a methylthio group is electron-rich, making it susceptible to oxidation by a variety of common laboratory reagents and even atmospheric oxygen under certain conditions.[1][2] This oxidation readily converts the desired thioether to the corresponding sulfoxide, and in some cases, further to the sulfone. This side reaction can significantly reduce the yield of the target compound and introduce complex purification challenges.

The general transformation is as follows:

Caption: Oxidation cascade of methylthiophenyl pyrroles.

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture is showing a new, more polar spot on the TLC plate that stains with permanganate. Is this the sulfoxide?

A1: It is highly likely. Sulfoxides are significantly more polar than their corresponding thioether precursors due to the introduction of the S=O bond. A simple way to confirm is to take a small aliquot of your reaction mixture, intentionally expose it to a mild oxidant like hydrogen peroxide for a short period, and see if the intensity of the new spot increases on the TLC.

Q2: I'm not using any explicit oxidizing agents, but I'm still observing sulfoxide formation. Why is this happening?

A2: This is a common issue and can be attributed to several factors:

  • Atmospheric Oxygen: Prolonged reaction times, especially at elevated temperatures and with exposure to air, can lead to aerobic oxidation.[3]

  • Solvent Purity: Peroxides in aged ethereal solvents (like THF or diethyl ether) are notorious for causing unwanted oxidations. Always use freshly distilled or inhibitor-free solvents.

  • Reagent-Mediated Oxidation: Some reagents, while not classic oxidants, can facilitate oxidation. For instance, certain Lewis acids or even trace metal impurities can catalyze the oxidation of thioethers in the presence of air.

Q3: Can I reverse the sulfoxide formation to get my desired thioether back?

A3: While reduction of sulfoxides back to thioethers is possible, it adds steps to your synthesis and can be complicated. Common reducing agents like phosphorus trichloride or trifluoroacetic anhydride/sodium iodide can be effective, but their compatibility with other functional groups on your pyrrole ring must be considered. Prevention is a far more effective strategy.

Q4: Which synthetic step is most prone to sulfoxide formation?

A4: Any step that involves harsh conditions or reagents with oxidative potential is a risk. Key areas to watch are:

  • Pyrrole Ring Formation: Certain cyclization conditions, especially those at high temperatures or using reagents that can generate reactive oxygen species, are problematic.[4]

  • Post-Synthetic Modifications: Electrophilic substitution reactions on the pyrrole ring (e.g., halogenation, nitration) often use reagents that can also oxidize the thioether.

  • Work-up and Purification: Acidic work-ups can sometimes promote oxidation. Also, prolonged exposure to air during column chromatography can be a factor.

III. Troubleshooting Guides: A Proactive Approach to Preventing Sulfoxide Formation

This section provides actionable strategies to mitigate sulfoxide formation during the synthesis of methylthiophenyl pyrroles.

Guide 1: Inert Atmosphere and Solvent Purity

Issue: Gradual formation of sulfoxide byproduct during the reaction, even without the addition of an oxidant.

Root Cause Analysis: This is often due to the presence of atmospheric oxygen or solvent-borne peroxides. The sulfur atom in the methylthio group can be oxidized by these species, especially under prolonged heating or in the presence of catalytic impurities.

Troubleshooting Workflow:

Caption: Decision tree for addressing ambient oxidation.

Detailed Protocol: Setting up an Inert Atmosphere Reaction

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture and oxygen.

  • Solvent Degassing: For sensitive reactions, degas the solvent by bubbling a stream of nitrogen or argon through it for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Reaction Assembly: Assemble the reaction apparatus while flushing with an inert gas. Use septa and needles for reagent addition.

  • Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler system.

Guide 2: Judicious Choice of Reagents

Issue: Significant sulfoxide formation during a specific synthetic transformation (e.g., pyrrole cyclization or functionalization).

Root Cause Analysis: The reagents used for the transformation are likely too oxidative for the sensitive methylthio group. For example, strong acids in the presence of an oxidant or certain metal catalysts can promote sulfoxide formation.

Mitigation Strategies and Reagent Selection:

Reaction TypeProblematic ReagentsRecommended AlternativesRationale
Paal-Knorr Pyrrole Synthesis High temperatures with prolonged air exposureLower reaction temperatures, use of microwave irradiation to shorten reaction times.[5]Minimizes thermal decomposition and aerobic oxidation.
Halogenation of Pyrrole Ring Br₂ in Acetic AcidN-Bromosuccinimide (NBS) in an inert solvent like THF or CH₂Cl₂ at low temperatures.[6]NBS is a milder and more controlled source of electrophilic bromine.
General Oxidation-Sensitive Reactions Reagents known to generate radical intermediatesConditions that favor ionic pathways.Radical reactions can be less selective and may initiate oxidation cascades.

Experimental Protocol: Selective Bromination of a Methylthiophenyl Pyrrole using NBS

  • Dissolve the methylthiophenyl pyrrole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of N-bromosuccinimide (1.05 eq) in anhydrous THF dropwise over 20 minutes.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Guide 3: Work-up and Purification

Issue: The crude product appears clean, but sulfoxide is observed after work-up and/or column chromatography.

Root Cause Analysis: The work-up procedure or purification method is introducing oxidants or providing conditions conducive to oxidation.

Best Practices for Work-up and Purification:

  • Avoid Strong Acids: If an acidic wash is necessary, use a dilute, pre-chilled acid and minimize contact time.

  • Degas Solvents: Use degassed solvents for both extraction and chromatography to prevent on-column oxidation.

  • Silica Gel Considerations: Standard silica gel can be slightly acidic. If your compound is particularly sensitive, you can use deactivated silica gel (pre-treated with a base like triethylamine) for chromatography.

  • Minimize Purification Time: Do not let the compound sit on the column for extended periods. Elute the product as efficiently as possible.

IV. Advanced Strategies: Protecting Group Chemistry

In cases where the methylthio group's sensitivity is prohibitive to achieving the desired transformation, a protecting group strategy can be employed. The thioether can be temporarily oxidized to the sulfoxide, which is more electron-withdrawing and less prone to further oxidation under many conditions. The sulfoxide can then be reduced back to the thioether in a later step.

Caption: Workflow for using the sulfoxide as a protecting group.

This approach adds steps to the synthesis but can be a robust solution for particularly challenging substrates.

V. Conclusion

The successful synthesis of methylthiophenyl pyrroles hinges on a keen awareness of the methylthio group's susceptibility to oxidation. By implementing strategies such as maintaining an inert atmosphere, making judicious choices of solvents and reagents, and employing careful work-up and purification techniques, the formation of sulfoxide byproducts can be effectively minimized. For particularly challenging syntheses, a protecting group strategy offers a reliable alternative. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome this common synthetic hurdle, enabling the efficient and high-purity synthesis of these important heterocyclic compounds.

VI. References

  • Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(24), 11376-11383. [Link]

  • Asif, M. (2015). A review on various synthetic approaches to the medicinaly important scaffolds: Thioether and Sulfide. Journal of Chemical and Pharmaceutical Research, 7(9), 646-663.

  • Wang, W., Li, Y., & Wang, J. (2016). Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations. The Journal of Organic Chemistry, 81(4), 1489-1495. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation. Retrieved from [Link]

  • Padwa, A., Ginn, J. D., & McClure, M. S. (2002). A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. Organic letters, 4(8), 1347–1350. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Banwell, M. G., & Lan, P. (2018). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Australian Journal of Chemistry, 71(4), 213-228. [Link]

  • Zhang, M., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 2933-2943. [Link]

Sources

Navigating the Nuances of Pyrrole-3-carbaldehyde in Acidic Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling pyrrole-3-carbaldehyde in acidic media. This guide is designed to provide you, the researcher, with a comprehensive understanding of the stability, reactivity, and potential pitfalls associated with this versatile building block under acidic conditions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success and integrity of your experiments.

Understanding the Core Challenge: The Delicate Nature of the Pyrrole Ring

The pyrrole ring, while aromatic, is electron-rich and highly susceptible to electrophilic attack, particularly at the C2 and C5 positions.[1][2][3] This inherent reactivity is significantly amplified in the presence of strong acids. The nitrogen lone pair's involvement in the aromatic sextet makes the ring prone to protonation, which can disrupt aromaticity and initiate a cascade of undesirable side reactions, most notably polymerization.[1][2][4] Pyrrole-3-carbaldehyde, with its electron-withdrawing aldehyde group, presents its own unique set of stability challenges in acidic environments.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries regarding the stability of pyrrole-3-carbaldehyde in acidic media.

Q1: Why is my reaction mixture containing pyrrole-3-carbaldehyde turning dark and forming a precipitate upon addition of a strong acid?

A1: This is a classic sign of acid-catalyzed polymerization.[1][4] Strong acids can protonate the pyrrole ring, creating a reactive intermediate that can act as an electrophile and attack another pyrrole molecule.[2] This process can continue, leading to the formation of insoluble polypyrrole oligomers or polymers, which often present as a dark-colored precipitate.[1]

Q2: What is the optimal pH range for working with pyrrole-3-carbaldehyde?

A2: While a definitive "optimal" pH is reaction-dependent, it is crucial to avoid strongly acidic conditions (pH < 4). The NH proton in pyrroles is moderately acidic (pKa of ~17.5), meaning it can be deprotonated by strong bases.[1] However, the conjugate acid of pyrrole is very strong (pKa of -3.8), indicating that pyrrole itself is a very weak base and prone to protonation in strong acid.[1] For reactions requiring acidic catalysis, using milder acids or buffered systems is highly recommended.

Q3: Can I use common mineral acids like HCl or H₂SO₄ with pyrrole-3-carbaldehyde?

A3: The use of strong, non-oxidizing mineral acids should be approached with extreme caution. These acids can readily induce polymerization.[2] If an acid catalyst is necessary, consider using weaker organic acids (e.g., acetic acid) or Lewis acids that are less prone to causing widespread polymerization. For certain reactions, specialized acidic reagents have been developed to minimize this side reaction.[2]

Q4: How should I store pyrrole-3-carbaldehyde to ensure its long-term stability?

A4: Proper storage is critical. Pyrrole-3-carbaldehyde is sensitive to air and light and should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5][6] It is typically a white to brown solid.[6] Exposure to air can lead to oxidation, and even ambient light can be sufficient to initiate polymerization over time.[4] It is also advisable to store it away from acidic substances.[7]

Troubleshooting Guide: Common Experimental Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments involving pyrrole-3-carbaldehyde in acidic media.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Rapid color change (yellow to dark brown/black) and precipitation upon acid addition. Acid-catalyzed polymerization.1. Reduce Acid Strength: Switch to a weaker acid (e.g., acetic acid) or a Lewis acid. Rationale: Weaker acids provide sufficient catalysis for many reactions without causing rapid, uncontrolled polymerization. 2. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or below). Rationale: Lowering the temperature reduces the rate of the polymerization side reaction. 3. Slow, Controlled Addition: Add the acid dropwise with vigorous stirring. Rationale: This prevents localized high concentrations of acid that can initiate polymerization.
Low yield of the desired product, with a significant amount of dark, insoluble material. Polymerization is outcompeting the desired reaction.1. Protect the Pyrrole Nitrogen: Introduce a protecting group on the pyrrole nitrogen (e.g., Boc, SEM, or other suitable groups).[8][9][10] Rationale: N-protection can reduce the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and polymerization. 2. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reactants. Rationale: Finding the kinetic window where the desired reaction proceeds faster than polymerization is key.
Formation of unexpected side products identified by NMR or LC-MS. Electrophilic substitution at undesired positions or acid-catalyzed rearrangement.1. Re-evaluate the Reaction Mechanism: The acidic conditions may be promoting alternative reaction pathways. Rationale: Understanding the underlying mechanism can help in choosing the right conditions or protecting groups to favor the desired outcome. 2. Use of Bulky Protecting Groups: A sterically demanding protecting group on the nitrogen can direct electrophilic attack to a specific position.[11] Rationale: Steric hindrance can be a powerful tool to control regioselectivity in pyrrole chemistry.
Difficulty in purifying the product from the reaction mixture. The product may be co-eluting with oligomeric byproducts or is unstable on silica gel.1. Alternative Purification Methods: Consider purification techniques other than silica gel chromatography, such as recrystallization, distillation, or preparative HPLC with a suitable mobile phase. Rationale: Silica gel can be acidic and may cause degradation of sensitive compounds. 2. Neutralize the Crude Product: Before purification, carefully neutralize the reaction mixture to remove any residual acid. Rationale: This prevents on-column degradation during chromatography.

Experimental Protocols: Methodologies for Mitigating Instability

To provide a practical framework, we outline key experimental workflows that incorporate strategies to enhance the stability of pyrrole-3-carbaldehyde in the presence of acids.

Protocol 1: N-Protection of Pyrrole-3-carbaldehyde

This protocol describes a general procedure for protecting the pyrrole nitrogen, a crucial step for many subsequent reactions in acidic media.

Objective: To synthesize N-protected pyrrole-3-carbaldehyde to increase its stability towards acidic reagents.

Materials:

  • Pyrrole-3-carbaldehyde

  • Suitable protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection)

  • Base (e.g., Sodium hydride or DMAP)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve pyrrole-3-carbaldehyde in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the base portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add the protecting group reagent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Instability: Reaction Pathways

The following diagrams illustrate the key chemical transformations discussed, providing a visual guide to the reactivity of pyrrole-3-carbaldehyde.

G cluster_main Acid-Catalyzed Polymerization of Pyrrole Pyrrole Pyrrole ProtonatedPyrrole Protonated Pyrrole (Reactive Intermediate) Pyrrole->ProtonatedPyrrole H+ (Strong Acid) Dimer Dimer ProtonatedPyrrole->Dimer + Pyrrole Polymer Polypyrrole (Insoluble Precipitate) Dimer->Polymer + n Pyrrole

Caption: Acid-catalyzed polymerization of pyrrole.

This diagram illustrates the initiation of polymerization through protonation of the pyrrole ring by a strong acid, leading to the formation of a reactive intermediate that propagates the polymerization process.

G cluster_workflow Troubleshooting Workflow for Pyrrole-3-carbaldehyde Reactions Start Reaction with Pyrrole-3-carbaldehyde in Acidic Media Problem Observe Polymerization or Low Yield? Start->Problem Solution1 Reduce Acid Strength &/or Temperature Problem->Solution1 Yes Solution2 Protect Pyrrole Nitrogen Problem->Solution2 Yes Success Successful Reaction Problem->Success No Solution3 Optimize Reaction Conditions (Time, Stoichiometry) Solution1->Solution3 Solution2->Solution3 Solution3->Success

Caption: Troubleshooting workflow for reactions.

This decision-making diagram provides a logical flow for addressing common issues encountered when using pyrrole-3-carbaldehyde in acidic conditions, guiding the researcher toward successful experimental outcomes.

Concluding Remarks

The successful use of pyrrole-3-carbaldehyde in acidic media hinges on a thorough understanding of its inherent reactivity and a proactive approach to mitigating potential side reactions. By carefully selecting reaction conditions, considering the use of protecting groups, and employing systematic troubleshooting, researchers can harness the synthetic utility of this valuable building block while maintaining the integrity of their experimental results.

References

  • 1H-Pyrrole-3-carbaldehyde: Comprehensive Overview and Applications. (2025, March 2). [Source Not Available].
  • Pyrrole - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyrrole reaction. (n.d.). [Source Not Available].
  • Electrophilic substitution in pyrroles. Part I. Reaction with 4-dimethylaminobenzaldehyde (Ehrlich's reagent) in acid solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • What are the applications and storage conditions of 1H-Pyrrole-3-carboxaldehyde, 5-(2-fluorophenyl)-? (2023, April 15). Guidechem.
  • Muchowski, J. M., Gonzalez, C., Greenhouse, R., & Tallabs, R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702.
  • Chemical Safety Data Sheet MSDS / SDS - 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. (2025, September 20). ChemicalBook.
  • 5-(2-Fluorophenyl)
  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. (n.d.).
  • 9 Electrophilic Substitution & Reduction of Pyrrole. (2018, August 6). YouTube.
  • Pyrrole-3-carboxaldehyde. (n.d.). Chem-Impex.
  • 11.7: Heterocyclic Amines. (2021, December 27). Chemistry LibreTexts.
  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. (2011, February).
  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3075-3078.
  • Pyrrole polymeriz
  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. (n.d.).
  • Purification of crude pyrroles. (n.d.).
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). The Journal of Organic Chemistry.
  • Synthetic approaches for pyrrole-3-carbaldehydes. (n.d.).
  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (n.d.). PMC.

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troubleshooting low yields in Vilsmeier formylation of pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles

Ticket ID: VH-PYR-OPT-001 Subject: Troubleshooting Low Yields, Polymerization, and Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles.[1] However, pyrroles present a unique paradox: they are exceptionally nucleophilic, making them highly reactive, yet they are notoriously acid-sensitive (prone to polymerization/"red tar" formation).

This guide moves beyond standard textbook procedures to address the process chemistry variables that kill yields: exotherm management, reagent quality, and hydrolysis pH control.

Part 1: The Mechanism & Failure Points (Visualized)

Before troubleshooting, visualize where the process breaks. The reaction has three distinct phases, each with its own failure mode.

VilsmeierFailurePoints cluster_0 Phase 1: Reagent Formation cluster_1 Phase 2: Addition cluster_2 Phase 3: Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR 0°C, Exothermic POCl3 POCl3 POCl3->VR Iminium Iminium Intermediate VR->Iminium Electrophilic Attack Pyrrole Pyrrole Substrate Pyrrole->Iminium Polymer FAILURE: Red/Black Tar (Polypyrrole) Pyrrole->Polymer Acid Catalysis (Excess Heat/Acid) Aldehyde Final Product (Formylpyrrole) Iminium->Aldehyde pH > 7 Trapped FAILURE: Product Loss (Water Soluble Salt) Iminium->Trapped pH < 4 (Incomplete Hydrolysis) Water H2O / Base Water->Aldehyde

Caption: Critical path analysis of Vilsmeier formylation. Red nodes indicate irreversible product loss (polymerization); Yellow nodes indicate reversible loss (work-up issues).

Part 2: Diagnostic Troubleshooting Table

Use this table to match your experimental observation with a specific fix.

SymptomProbable CauseTechnical ExplanationCorrective Action
Reaction turns black/red immediately Acid-Catalyzed Polymerization Pyrroles are acid-sensitive. Adding the reagent (acidic) to the pyrrole (excess substrate) promotes polymerization chains.Reverse Addition: Add the Pyrrole solution slowly to the pre-formed Vilsmeier reagent at 0°C. Keep pyrrole concentration low relative to the electrophile.
No Reaction (Recovered SM) Reagent Hydrolysis POCl₃ or DMF was wet. The Vilsmeier reagent reacted with water to form phosphoric acid and dimethylamine instead of the active chloroiminium species.Reagent Audit: Distill POCl₃ or use a fresh bottle. Dry DMF over 4Å molecular sieves. Validation: The Vilsmeier salt should precipitate as a white/yellow solid.
Low Yield (Product in Aqueous) Incomplete Hydrolysis The intermediate iminium salt is stable in water at acidic pH. If you separate layers too early, the product stays in the water.Buffer the Work-up: Quench into Sodium Acetate (NaOAc) solution. Raise pH to ~7-8 and stir for 1 hour to force hydrolysis of the C=N bond to C=O.
Positional Isomers (C3 vs C2) Steric Hindrance While C2 is electronically preferred, bulky N-protecting groups (e.g., TIPS, Boc) can push reaction to C3.Remove Sterics: Use a smaller protecting group (Methyl, Benzyl) if C2 is the target. If C3 is desired, use a bulky group like TIPS to block C2.
Violent Exotherm/Fuming Runaway Reagent Formation Mixing POCl₃ and DMF releases massive heat. If done too fast, it degrades the reagent and can char the flask contents.Thermal Control: Add POCl₃ to DMF at <5°C over 30 minutes. Never dump it in.

Part 3: Optimized Protocols (Self-Validating Systems)

Do not blindly mix reagents. Use these protocols which include "Checkpoints" to validate success at each stage.

Protocol A: The "Cold-Reverse" Method (Best for Sensitive Pyrroles)

Recommended for: Unsubstituted pyrroles, alkyl-pyrroles, and substrates prone to tars.

Reagents:

  • DMF (anhydrous, 5.0 equiv)

  • POCl₃ (1.1 - 1.2 equiv)

  • Pyrrole Substrate (1.0 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (optional, for solubility)

Step-by-Step:

  • The Engine Start (Reagent Formation):

    • Place DMF in a flame-dried flask under Nitrogen. Cool to 0°C .[3][4][5]

    • Add POCl₃ dropwise via syringe pump or addition funnel over 20 mins.

    • Checkpoint 1: The solution should turn pale yellow and likely precipitate a white solid (the Vilsmeier salt). If it turns dark orange/brown here, your DMF is wet or the temp spiked. Discard.

    • Stir at 0°C for 30 mins.

  • The Drive (Substrate Addition):

    • Dissolve the pyrrole in a minimal amount of DCE or DMF.

    • CRITICAL: Add the pyrrole solution to the Vilsmeier reagent (Reverse Addition).

    • Maintain internal temp <5°C.

    • Why? This ensures the pyrrole always sees an excess of electrophile, preventing pyrrole-pyrrole coupling (polymerization).

    • Warm to RT and stir. Monitor by TLC.[3][5]

  • The Landing (Buffered Work-up):

    • Prepare a saturated Sodium Acetate (NaOAc) solution (approx. 3M).

    • Pour the reaction mixture slowly into the NaOAc solution at 0°C.

    • Checkpoint 2: Check pH.[6] It should be 5–7. If <4, add more base.

    • Stir vigorously for 1 hour . (The iminium salt hydrolysis is not instantaneous).[1][5]

    • Extract with DCM or Ethyl Acetate.

Protocol B: The "Triflic" Modification (For Deactivated Pyrroles)

Recommended for: Pyrroles with Electron-Withdrawing Groups (EWGs) like esters or nitriles.

Standard POCl₃ is often too weak for deactivated rings.

  • Modification: Replace POCl₃ with Triflic Anhydride (Tf₂O) .

  • Mechanism: Generates a highly reactive iminium triflate.

  • Note: This must be done at -78°C initially, warming to 0°C, as the reagent is extremely aggressive.

Part 4: Frequently Asked Questions (FAQs)

Q: My product is an oil and I can't crystallize it. How do I purify? A: Formyl pyrroles are often oils due to hydrogen bonding disruption or mixtures of rotamers.

  • Bisulfite Adduct: Shake the oil with saturated Sodium Bisulfite (NaHSO₃). The aldehyde forms a solid adduct. Filter, wash with ether, then hydrolyze back to the aldehyde with mild base (NaHCO₃).

  • Vacuum Distillation: Many simple formyl pyrroles can be distilled (Kugelrohr) without decomposition.

Q: Why do I get low yields with N-unsubstituted pyrrole (NH)? A: The NH proton is acidic.

  • The Vilsmeier reagent can attack the Nitrogen, leading to N-formylation (unstable) or blocking the active site.

  • Fix: Use 3 equivalents of the Vilsmeier reagent. The first equivalent may interact with the Nitrogen, but the subsequent ones will hit the Carbon. Alternatively, protect the Nitrogen (e.g., Tosyl, Benzyl) before reaction.

Q: Can I use Vilsmeier on a pyrrole that already has an aldehyde? A: Generally, no. The first aldehyde strongly deactivates the ring (EWG). You will likely recover starting material. To introduce a second formyl group, you need the Triflic Anhydride modification (Protocol B) or a halogen-metal exchange followed by DMF quench (Lithiation).

Q: The reaction smells like fish. Is this normal? A: No. That is the smell of dimethylamine. It means your DMF has decomposed or your hydrolysis generated dimethylamine which was not washed away.

  • Fix: Wash your organic extract with 1M HCl (to remove amines) before the final brine wash, provided your product is not basic.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction.[1][2][3][4][6][8][9][10] Comprehensive Organic Synthesis, 2, 777-794.

  • Jones, G., & Stanforth, S. P. (2000).[7][11] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[11]

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1955). 2-Pyrrolealdehyde. Organic Syntheses, Coll.[7] Vol. 4, p.831.

  • Bennetau, B., & Mortier, J. (1998). Directed Ortho-Lithiation of Pyrroles. Tetrahedron, 54(19), 4861-4876. (Cited for alternative lithiation strategies).

Sources

Technical Support Center: A Researcher's Guide to Handling Air-Sensitive Pyrrole Aldehyde Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of handling air-sensitive pyrrole aldehyde intermediates. These molecules are pivotal building blocks in medicinal chemistry and materials science, yet their inherent reactivity can pose significant hurdles for even experienced researchers. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Part 1: Understanding the Instability of Pyrrole Aldehydes

This section addresses the fundamental reasons behind the air-sensitivity of these compounds and how to recognize the signs of degradation.

Q1: Why are pyrrole aldehydes, especially intermediates, so reactive and sensitive to air?

A: The instability of pyrrole aldehydes stems from a combination of factors related to both the pyrrole ring and the aldehyde group:

  • Electron-Rich Aromatic System: The pyrrole ring is an electron-rich heterocycle. This high electron density makes it highly susceptible to oxidation, especially in the presence of air (oxygen).[1] Unprotected pyrroles can darken readily upon exposure to air as they oxidize and potentially polymerize.[1][2]

  • Reactivity of the Aldehyde Group: Aldehydes are intrinsically reactive functional groups. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent C-H bond can be oxidized, particularly under mild conditions, to a carboxylic acid.

  • Acid-Catalyzed Polymerization: Under acidic conditions, the electron-rich pyrrole ring can be protonated, which activates it towards polymerization.[1][3] Since many reactions involving pyrrole aldehydes are conducted in acidic media (e.g., Vilsmeier-Haack workup), improper pH control can lead to the formation of intractable tars and a significant loss of product.[4]

This confluence of properties means the molecule has multiple pathways for degradation, requiring careful handling at every stage of synthesis, purification, and storage.

Q2: What are the common visual and analytical signs of degradation?

A: Degradation can often be detected through simple observation, but analytical confirmation is crucial for quality control.

  • Visual Cues:

    • Color Change: The most common sign is a change in color from off-white, colorless, or pale yellow to darker shades of yellow, red, brown, or even black.[5] Freshly purified pyrrole-2-carboxaldehyde, for instance, is an almost water-white liquid or a low-melting solid that quickly crystallizes.[4]

    • Precipitate Formation: The appearance of insoluble material or a tarry residue can indicate polymerization.[6]

  • Analytical Evidence:

    • TLC Analysis: The appearance of new spots, particularly a streak originating from the baseline, suggests the formation of polar, polymeric, or decomposed materials.

    • NMR Spectroscopy: The presence of unexplained peaks or a general broadening of signals in ¹H or ¹H NMR spectra can indicate the presence of impurities or paramagnetic species from oxidation.

    • Mass Spectrometry (MS): HRMS can reveal the presence of oxidized byproducts (e.g., M+16 for oxidation to a carboxylic acid or other hydroxylated species).[7][8]

    • HPLC Analysis: A decrease in the peak area of the desired product over time, especially when compared to a freshly prepared standard, provides quantitative evidence of degradation.[9]

Diagram: Primary Degradation Pathways

Below is a simplified diagram illustrating the main routes of degradation for a typical pyrrole aldehyde intermediate.

A Pyrrole Aldehyde (Pure Intermediate) B Oxidized Products (e.g., Carboxylic Acid, Ring-Opened Species) A->B [O₂], Light, Metal Traces C Polymeric Material (Tars, Insoluble Residues) A->C Acid / Heat / Improper Storage cluster_prep Phase 1: Preparation cluster_reagents Phase 2: Reagent Handling cluster_reaction Phase 3: Reaction & Workup A 1. Assemble & Flame-Dry All Glassware Under Vacuum B 2. Cool Under Positive Inert Gas Pressure A->B C 3. Add Anhydrous, Degassed Solvent via Syringe B->C Establish Inert Atmosphere D 4. Transfer Pyrrole Aldehyde (as solid or solution) via Syringe or Gas-Tight Syringe C->D E 5. Add Other Reagents via Syringe D->E F 6. Run Reaction Under Positive Pressure (Bubbler) E->F Initiate Reaction G 7. Cool and Quench Reaction (if necessary) F->G

Sources

Technical Support Center: Optimizing Regioselectivity in 5-Aryl-1H-Pyrrole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, medicinal chemists, and materials scientists engaged in the synthesis and functionalization of 5-aryl-1H-pyrrole derivatives. This guide provides in-depth, field-proven insights into controlling the regiochemical outcome of your reactions. We move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot effectively and design more robust synthetic strategies.

The Challenge of Regioselectivity

The 5-aryl-1H-pyrrole scaffold is a privileged structure in numerous pharmaceuticals and functional materials. However, the pyrrole ring's rich electron density, while facilitating functionalization, presents a significant challenge: controlling where new substituents are introduced. The pyrrole core has multiple reactive sites (N1, C2, C3, C4, C5), and the attached aryl ring adds another layer of complexity. Achieving the desired regioisomer is often difficult to control and requires a nuanced understanding of steric and electronic effects.[1] This guide is designed to demystify these complexities.

Core Principles: Understanding the 'Why'

Before troubleshooting, it is crucial to grasp the fundamental electronic properties that dictate the pyrrole ring's reactivity.

Intrinsic Reactivity of the Pyrrole Core

Due to its aromatic character and the participation of the nitrogen lone pair in the π-system, the pyrrole ring is highly electron-rich and reactive towards electrophiles, more so than benzene.[2][3] Electrophilic aromatic substitution (SEAr) is the most common functionalization pathway. The preferred site of attack is the α-position (C2 or C5) because the resulting cationic intermediate (the Wheland intermediate or σ-complex) is better stabilized by resonance.

  • Attack at C2/C5: The positive charge can be delocalized over three atoms, including the nitrogen, leading to a more stable intermediate.[2][4]

  • Attack at C3/C4: The positive charge is only delocalized over two carbon atoms, resulting in a less stable intermediate and a higher activation energy for its formation.[4]

G cluster_c2 Attack at C2 (α-position) cluster_c3 Attack at C3 (β-position) C2_Start Pyrrole + E+ C2_Intermediate Wheland Intermediate (3 Resonance Structures) C2_Start->C2_Intermediate More Stable Lower Activation Energy C3_Start Pyrrole + E+ C2_Product C2-Substituted Pyrrole C2_Intermediate->C2_Product Deprotonation C3_Intermediate Wheland Intermediate (2 Resonance Structures) C3_Start->C3_Intermediate Less Stable Higher Activation Energy C3_Product C3-Substituted Pyrrole C3_Intermediate->C3_Product Deprotonation

Caption: Stability of intermediates in electrophilic attack on pyrrole.

Influence of Substituents: A Balancing Act

The existing 5-aryl and N-substituents profoundly influence where the next group goes. Their effects can be broadly categorized as electronic and steric.

  • Electronic Effects: An electron-donating group (EDG) on the 5-aryl ring (e.g., -OMe, -Me) will further activate the pyrrole core, increasing its reactivity. Conversely, an electron-withdrawing group (EWG) like -NO₂ or -CF₃ will deactivate the ring, making functionalization more difficult.

  • Steric Effects: Large, bulky groups at the N1 or C5 position can physically block access to the adjacent C2 position, forcing electrophiles to attack the less-hindered C3 or C4 positions.[5] This is a cornerstone strategy for achieving non-classical regioselectivity.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the functionalization of 5-aryl-1H-pyrroles in a practical question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Halogenation

Question: "My bromination of 5-phenyl-1H-pyrrole with NBS is yielding a mixture of 2-bromo, 3-bromo, and some poly-brominated products. How can I selectively obtain the 2-bromo or 3-bromo isomer?"

Answer: This is a classic selectivity problem. The high reactivity of the pyrrole ring often leads to a mixture of products if conditions are not carefully controlled.[6][7]

For Selective C2-Halogenation (The Kinetic Product):

The C2 position is the most electronically favored. To enhance selectivity, you need to use mild conditions that favor the kinetic product.

  • Choice of Reagent: Use N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) as they are milder than elemental halogens (Cl₂, Br₂). For iodination, N-iodosuccinimide (NIS) is effective.[8]

  • Stoichiometry: Use precisely 1.0 equivalent of the halogenating agent to minimize di- or tri-halogenation.

  • Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This reduces the reaction rate and gives the electrophile more time to select the most reactive C2 site.

  • Solvent: Use a non-polar solvent like THF or CH₂Cl₂. Using a polar, hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP) can enhance the reactivity of N-halosuccinimides, which may require even lower temperatures for control.[8]

For Selective C3/C4-Halogenation (Overcoming Intrinsic Reactivity):

Directing an electrophile to the C3 or C4 position requires overriding the natural C2 preference. The most reliable strategy is steric blocking.

  • Install a Bulky N-Protecting Group: This is the most critical step. A large protecting group will sterically hinder the C2 and C5 positions. Excellent choices include triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM).

  • Reaction Conditions: With the C2/C5 positions blocked, you can perform the halogenation using standard conditions (e.g., NBS in THF at 0 °C). The electrophile will be forced to react at the now more accessible C3/C4 positions. The steric demands of the N-protecting group can be used to direct substitution to either the C-2 or C-3 positions.

Issue 2: Uncontrolled Friedel-Crafts Acylation

Question: "I am attempting to acylate N-methyl-5-phenylpyrrole with acetyl chloride and AlCl₃, but I am getting a complex mixture, including N-acylation and polymerization. How can I achieve clean C-acylation?"

Answer: Friedel-Crafts reactions on pyrroles are notoriously difficult due to the ring's sensitivity to strong Lewis acids, which can induce polymerization.[3][7] Regioselectivity is also highly dependent on the conditions.[9]

  • Avoid Strong Lewis Acids: Strong Lewis acids like AlCl₃ are often too harsh. Switch to a milder Lewis acid. Titanium tetrachloride (TiCl₄) is an excellent choice that often provides high regioselectivity for the C2 position.[9] Zinc bromide (ZnBr₂) is another milder alternative.

  • Use a Less Reactive Acylating Agent: Instead of highly reactive acyl chlorides, consider using acid anhydrides or N-acylbenzotriazoles, which offer a more controlled reaction.[9]

  • Protect the Nitrogen (if N-H): For N-unsubstituted pyrroles, acylation will often occur on the nitrogen. It is almost always necessary to protect the nitrogen first (e.g., with a Boc or methyl group) or use conditions that favor C-acylation (e.g., specific Lewis acids that coordinate to the N-acylpyrrole intermediate).

  • Temperature and Solvent: Run the reaction at low temperatures (0 °C or below) to start, and use an inert solvent like dichloromethane. The choice of solvent can significantly influence regioselectivity.[9]

ParameterRecommendation for C2-AcylationRationale
Lewis Acid TiCl₄ (1.5-2.0 eq)Milder than AlCl₃, reduces polymerization, often provides high C2 selectivity.[9]
Acylating Agent Acid Anhydride or N-AcylbenzotriazoleLess reactive than acyl halides, allowing for more controlled reaction.[9]
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.
N-Substituent N-H or small N-AlkylA bulky N-substituent would sterically hinder C2 and promote C3 acylation.
Issue 3: Achieving Functionalization on the 5-Aryl Ring

Question: "I need to introduce a nitro group onto the phenyl ring of my 5-phenyl-1H-pyrrole without touching the pyrrole core. How can this be achieved?"

Answer: This requires deactivating the highly reactive pyrrole ring to allow the less reactive aryl ring to undergo substitution.

  • Install an Electron-Withdrawing Group on Nitrogen: The most effective strategy is to place a strong electron-withdrawing group on the pyrrole nitrogen. An N-sulfonyl group (e.g., p-toluenesulfonyl, Ts) is ideal. This group significantly reduces the electron density of the pyrrole ring, effectively 'turning it off' to electrophilic attack.

  • Perform the Aryl Functionalization: With the pyrrole ring deactivated, you can now perform standard electrophilic aromatic substitution on the phenyl ring (e.g., nitration with HNO₃/H₂SO₄). The directing effects of any substituents already on the phenyl ring will now dictate the position of the incoming electrophile.

  • Deprotection: The N-sulfonyl group can be removed under appropriate conditions (e.g., using Mg in MeOH or other reductive methods) to regenerate the N-H pyrrole if desired.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrole substrate turning into a black tar when I use acidic reagents?

A1: Pyrroles are notoriously unstable in the presence of strong acids.[3] The protonation of the pyrrole ring at the C2 or C3 position generates a reactive cation that can attack another neutral pyrrole molecule, initiating a chain reaction that leads to polymerization.[3][7] To avoid this, use modified electrophilic reagents that do not require strong acids (e.g., for sulfonation, use a pyridine-SO₃ complex instead of fuming sulfuric acid) or explore alternative metal-catalyzed C-H functionalization pathways.[3][10]

Q2: I need to functionalize the C4 position. Is steric blocking on the nitrogen the only way?

A2: While steric blocking is a very common and effective strategy, modern transition metal-catalyzed C-H activation offers a powerful alternative for achieving "unusual" regioselectivity.[11][12] By installing a directing group on the pyrrole nitrogen (e.g., a picolinamide or an N-methoxy amide), you can use a palladium or rhodium catalyst to selectively functionalize the C4-H bond.[11][13] The catalyst coordinates to the directing group and delivers the functionalization to the sterically accessible C-H bond, bypassing the rules of classical electrophilic substitution.

// C2/C5 Path Method_C2 [label="Use mild electrophilic conditions\n(e.g., NBS, low temp)\nExploit intrinsic reactivity."]; Protect_N_C2 [label="Use small or no N-protecting group."];

// C3/C4 Path Method_C3_Steric [label="Steric Hindrance Strategy"]; Method_C3_DG [label="Directed C-H Activation"]; Steric_Action [label="Install bulky N-protecting group\n(e.g., TIPS, SEM)."]; DG_Action [label="Install N-directing group\n(e.g., picolinamide)\n+ Pd/Rh catalyst."];

// Aryl Path Method_Aryl [label="Deactivate Pyrrole Core"]; Aryl_Action [label="Install strong EWG on Nitrogen\n(e.g., N-Ts).\nThen perform S_EAr on aryl ring."];

Start -> C2_C5; Start -> C3_C4; Start -> Aryl;

C2_C5 -> Method_C2; Method_C2 -> Protect_N_C2;

C3_C4 -> Method_C3_Steric; C3_C4 -> Method_C3_DG; Method_C3_Steric -> Steric_Action; Method_C3_DG -> DG_Action;

Aryl -> Method_Aryl; Method_Aryl -> Aryl_Action; }

Caption: Decision workflow for choosing a functionalization strategy.

Q3: Can I functionalize the C(sp³)–H bonds of alkyl groups attached to the pyrrole ring?

A3: Yes, this is an emerging area of pyrrole functionalization. While classical methods focus on the C(sp²)–H bonds of the aromatic core, recent advances have shown that C(sp³)–H bonds on substituents (e.g., a methyl group at the C2 position) can be activated. These reactions often proceed through different mechanisms, sometimes involving Lewis acid activation of a reagent that can then perform a hydride abstraction, leading to functionalization at the alkyl position.

Experimental Protocols

Protocol: Regioselective C3-Bromination of a 5-Aryl-1H-Pyrrole via N-Protection

This two-step protocol is a reliable method for achieving bromination at the C3 position, a common challenge for researchers.

Step 1: N-Protection with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-aryl-1H-pyrrole (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. You should observe gas evolution ceasing.

  • Protection: Add SEM-Cl (1.2 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-SEM-protected pyrrole.

Step 2: C3-Bromination

  • Setup: Dissolve the N-SEM-protected 5-aryl-pyrrole (1.0 eq) in anhydrous THF in a flask protected from light. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromination: Add N-bromosuccinimide (NBS, 1.05 eq) as a solid in one portion.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography to yield the 3-bromo-5-aryl-N-SEM-pyrrole. The SEM group can be removed later if needed (e.g., using TBAF or acidic conditions).[14]

References

  • Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. (n.d.). PMC. [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. (2024). Pearson. [Link]

  • The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. (2017). RSC Publishing. [Link]

  • Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF. (n.d.). EduRev. [Link]

  • Pyrrole reaction. (n.d.). SlideShare. [Link]

  • Electronic Communication in Pyrrolo[3,2‐b]pyrroles Possessing Sterically Hindered Aromatic Substituents. (n.d.). ResearchGate. [Link]

  • Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. (2017). ResearchGate. [Link]

  • C(sp³)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates. (2025). RSC Publishing. [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Pearson+. [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. (2016). Semantic Scholar. [Link]

  • Direct transition metal-catalyzed functionalization of heteroaromatic compounds. (n.d.). PMC - NIH. [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • The regioselective synthesis of aryl pyrroles. (2006). PubMed. [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (2025). Online Organic Chemistry Tutor. [Link]

  • Proposed mechanisms of regioselective halogenation. (n.d.). ResearchGate. [Link]

  • Pyrrole. (n.d.). Wikipedia. [Link]

  • Regioselective synthesis of acylpyrroles. (n.d.). ACS Publications. [Link]

  • Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. (n.d.). RSC Publishing. [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2025). ResearchGate. [Link]

  • Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. (2003). ACS Publications. [Link]

  • Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (n.d.). University of Kentucky Libraries. [Link]

  • Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes. (n.d.). PMC - NIH. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). SlideShare. [Link]

  • β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. (2014). ACS Publications. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). MDPI. [Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanistic Studies of Pd‐Catalyzed Regioselective Aryl C H Bond Functionalization with Strained Alkenes. (2011). R Discovery. [Link]

  • Regioselectivity in electrophilic substitution of pyrrole. (2015). Chemistry Stack Exchange. [Link]

  • Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. (n.d.). PMC. [Link]

  • Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond installation. (n.d.). RSC Publishing. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the 1H NMR spectrum of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde. Moving beyond a simple data report, this document elucidates the rationale behind spectral assignments, compares the utility of 1H NMR with alternative analytical techniques, and offers detailed experimental protocols to ensure data integrity and reproducibility.

Introduction: The Structural Significance of a Substituted Pyrrole

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the pyrrole scaffold, a common motif in pharmacologically active molecules. Accurate structural elucidation is paramount for understanding its chemical reactivity, biological activity, and for quality control during synthesis. Among the arsenal of analytical techniques, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for determining the precise arrangement of protons within a molecule, thereby providing a detailed molecular fingerprint.

This guide will dissect the anticipated 1H NMR spectrum of this specific pyrrole derivative, offering a reasoned interpretation of chemical shifts and coupling patterns. We will also explore alternative and complementary analytical methods, providing a comparative framework for a comprehensive characterization strategy.

Predicted 1H NMR Spectrum: A Detailed Analysis

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
Aldehyde (-CHO)9.7 - 9.9Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic pyrrole ring. Similar aldehyde protons in pyrrole-3-carbaldehydes typically resonate in this downfield region[1][2].
Pyrrole N-H9.0 - 12.0Broad Singlet (br s)N/AThe N-H proton of a pyrrole ring is typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on solvent and concentration[3][4].
Pyrrole H-27.2 - 7.5Doublet (d) or Doublet of Doublets (dd)~1.5 - 2.5 HzThis proton is adjacent to the aldehyde group and will exhibit a small coupling to the H-4 proton. Its chemical shift is influenced by the electron-withdrawing aldehyde.
Pyrrole H-46.8 - 7.1Doublet (d) or Doublet of Doublets (dd)~1.5 - 2.5 HzThis proton is coupled to the H-2 proton. It is generally found at a slightly more upfield position compared to H-2.
Phenyl Protons7.1 - 7.6Multiplet (m)VariousThe four protons on the 2-(methylthio)phenyl ring will appear as a complex multiplet in the aromatic region. Their exact chemical shifts and coupling patterns depend on the electronic effect of the methylthio group and the steric hindrance between the two rings.
Methylthio (-SCH3)2.4 - 2.6Singlet (s)N/AThe three protons of the methyl group attached to the sulfur atom will appear as a singlet. The sulfur atom has a moderate deshielding effect, placing the signal in this region.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for this compound, the following protocol is recommended:

Instrumentation:

  • A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[5]

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the compound.[5]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, particularly for the N-H proton.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][7]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

Data Acquisition Parameters:

  • Pulse Angle: 90°

  • Spectral Width: 0-16 ppm[5]

  • Acquisition Time: 2-4 seconds[5]

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

Comparative Analysis: Alternative and Complementary Techniques

While 1H NMR is a cornerstone for structural elucidation, a multi-technique approach provides a more robust characterization.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Spectroscopy Provides information about the carbon framework of the molecule, including the number of unique carbon environments.Complements 1H NMR by directly observing the carbon backbone. Can distinguish between different types of carbons (e.g., C=O, aromatic C, aliphatic C).Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.[5]
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition (with high-resolution MS). Fragmentation patterns can offer clues about the molecular structure.High sensitivity, requiring very small amounts of sample. Provides the exact molecular formula.Does not provide detailed information about the connectivity of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., C=O stretch of the aldehyde, N-H stretch of the pyrrole).Fast and simple to perform. Good for confirming the presence of key functional groups.Provides limited information about the overall molecular structure. The "fingerprint" region can be complex to interpret.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles.Unambiguous structural determination.Requires a single crystal of suitable quality, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation relevant to NMR.

Visualizing the Workflow

The process of analyzing the 1H NMR spectrum can be visualized as a logical workflow, from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Structural Confirmation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Set Acquisition Parameters acq3 Acquire FID proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc3 Baseline Correction proc4 Integration an1 Chemical Shift Analysis proc4->an1 an2 Multiplicity (Splitting) Analysis an3 Integration Analysis an4 Assign Signals to Protons confirm1 Compare with Predicted Spectrum an4->confirm1 confirm2 Correlate with Other Spectroscopic Data (13C NMR, MS, IR) confirm3 Final Structure Assignment

Caption: Workflow for 1H NMR Spectrum Analysis.

Conclusion: A Powerful Tool for Structural Verification

1H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. A thorough understanding of chemical shifts, coupling constants, and the influence of substituents allows for a confident assignment of the observed signals to the corresponding protons in the molecule. By following a rigorous experimental protocol and integrating the 1H NMR data with complementary analytical techniques, researchers can achieve a high degree of certainty in their structural assignments, which is a critical step in the advancement of chemical and pharmaceutical research.

References

  • Kumar, I., Mir, N. A., Ramaraju, P., Singh, D., Gupta, V. K., & Rajnikant. (2014). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. RSC Advances, 4(104), 59963-59967. [Link]

  • Reddy, T. R., Kumar, A., & Gangarapu, S. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(23), 12763–12771. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Batubara, C. C., Iryani, A., & Kusumawardani, L. J. (2020). 1 H NMR spectra of compound 3a. In Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

  • Saeed, M., Javeed, A., & Ali, Z. M. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Oregon State University. (2022). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • de Kock, C., Smith, P. J., & Chibale, K. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. [Link]

  • J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. J-GLOBAL. [Link]

  • PubChem. (n.d.). 5-Phenyl-1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

  • Global Substance Registration System. (n.d.). 5-PHENYL-1H-PYRROLE-3-CARBOXALDEHYDE. Global Substance Registration System. [Link]

Sources

Mass Spectrometry Profiling of Methylthio Pyrroles: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Methylthio Pyrroles (e.g., 2-(methylthio)pyrrole, 3-(methylthio)pyrrole). Primary Application: Metabolite identification, drug impurity profiling, and structural elucidation of sulfur-containing heterocycles. Diagnostic Value: The methylthio (


) moiety provides a unique "dual-signature" in mass spectrometry: a distinct isotopic pattern (

) and a characteristic fragmentation pathway (loss of

vs.

) that distinguishes it from isobaric or homologous oxygenated analogs (e.g., methoxy pyrroles).

This guide objectively compares the mass spectrometric behavior of methylthio pyrroles against their oxygen (methoxy) and alkyl (ethyl/dimethyl) alternatives, providing experimental protocols and mechanistic insights for high-confidence structural assignment.

Technical Deep Dive: The Methylthio Advantage

The structural identification of substituted pyrroles often suffers from isomer ambiguity. Methylthio pyrroles, however, exhibit a predictable behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) that allows for rapid de-replication.

1.1 The Isotopic "Fingerprint"

Unlike methoxy or alkyl pyrroles, methylthio derivatives possess a diagnostic isotopic signature due to Sulfur-34.

  • Methylthio Pyrrole (

    
    ):  The 
    
    
    
    peak is approximately 4.5% of the base peak intensity (due to
    
    
    natural abundance of ~4.2%).
  • Methoxy Pyrrole (

    
    ):  The 
    
    
    
    peak is negligible (< 0.5%), derived primarily from
    
    
    .
  • Utility: This

    
     signal serves as an immediate filter in complex matrices (e.g., urine or plasma) to flag sulfur-containing metabolites before fragmentation analysis.
    
1.2 Fragmentation Mechanics (EI-MS)

Under 70 eV electron impact, the methylthio group directs fragmentation through two competitive pathways driven by the stability of the sulfur radical cation.

  • 
    -Cleavage (Loss of Methyl Radical, M-15): 
    The molecular ion (
    
    
    
    ) undergoes homolytic cleavage of the S-C(methyl) bond. The resulting cation is stabilized by the resonance of the pyrrole ring and the sulfur atom, forming a thiopyrrylium-like species. This peak is often prominent, unlike in methoxy pyrroles where CO loss (M-28) competes.
  • C-S Bond Cleavage (Loss of Thiomethyl Radical, M-47): Direct loss of the

    
     group yields the pyrrolyl cation (
    
    
    
    66). This pathway confirms the attachment of the sulfur to the ring.
  • Rearrangement (Loss of Thioformaldehyde, M-46): A hydrogen transfer followed by elimination of

    
     is a diagnostic rearrangement often seen in ortho-substituted (2-position) isomers, distinguishing them from 3-substituted isomers where this distance-dependent transfer is less favorable.
    
Comparative Analysis: Methylthio vs. Alternatives

The following table contrasts the MS performance of Methylthio pyrroles with common structural alternatives.

FeatureMethylthio Pyrrole (

)
Methoxy Pyrrole (

)
Ethyl Pyrrole (

)
Molecular Ion (

)
High Intensity (Stable aromatic system)Moderate (Prone to CO loss)Moderate (Prone to

-cleavage)
Diagnostic Isotope Yes (

)
NoNo
Primary Fragment

(

) &

(

)

(

) &

(

)

(

)
Specific Neutral Loss 47 Da (

)
31 Da (

)
29 Da (

)
Soft Ionization (ESI) Forms

and radical cations
Forms

Forms

Differentiation High Confidence via Isotope & M-47Medium (confused with alkyls)Medium
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for 2-(methylthio)pyrrole under Electron Ionization.

MethylthioFragmentation M_Ion Molecular Ion (M+) m/z 113 [C5H7NS]+. Frag_M15 Thiopyrrylium Cation m/z 98 (M-15) [C4H4NS]+ M_Ion->Frag_M15 - CH3• (Methyl Radical) Alpha-Cleavage Frag_M47 Pyrrolyl Cation m/z 66 (M-47) [C4H4N]+ M_Ion->Frag_M47 - SCH3• (Thiomethyl) Direct Cleavage Frag_M46 Pyrrole Radical Cation m/z 67 (M-46) [C4H5N]+. M_Ion->Frag_M46 - CH2S (Thioformaldehyde) Rearrangement (2-isomer specific) Ring_Open Ring Degradation m/z 39, 41 Frag_M47->Ring_Open HCN Loss

Figure 1: Proposed fragmentation tree for 2-(methylthio)pyrrole (MW 113). The loss of the methyl radical (M-15) and the thiomethyl group (M-47) are the primary diagnostic transitions.

Experimental Protocols

To replicate these profiles, the following protocols are recommended. These workflows are self-validating through the use of the isotopic abundance check.

Protocol A: GC-EI-MS (Structural Fingerprinting)

Best for: Pure standards, synthetic intermediates, and volatile impurity profiling.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM). Ensure solvent is sulfur-free to prevent background interference.

  • Inlet Conditions: Splitless injection (1

    
    L) at 250°C.
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m

    
     0.25mm.
    
  • Oven Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Scan Range:

    
     40–300.
    
  • Validation Step: Check the

    
     intensity of the molecular ion. If 
    
    
    
    , sulfur presence is confirmed.
Protocol B: LC-ESI-MS/MS (Metabolite Identification)

Best for: Biological matrices (urine, plasma) where methylthio pyrroles appear as metabolites (e.g., furan metabolism).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
     kV).
    
  • Targeted MS/MS: Perform Product Ion Scan of

    
    .
    
  • Key Transition: Monitor loss of 48 Da (

    
    ) or 47 Da (
    
    
    
    ) from the protonated parent.
    • Note: In ESI, the loss of neutral methanethiol (

      
      ) is more common than the radical loss seen in EI.
      
References
  • Biomarkers of Furan Exposure by Metabolic Profiling of Rat Urine. Source: Chemical Research in Toxicology (ACS Publications). Context: Identifies 3-methylthio-pyrrole metabolites formed via

    
    -lyase reactions on glutathione conjugates.
    URL:[Link]
    
  • Mass Spectra of New Heterocycles: Electron Impact and Chemical Ionization. Source: ResearchGate / Russian Journal of Organic Chemistry. Context: Details the fragmentation pathways of pyrrolyl-thiophenamines, establishing the precedence for C-N and C-S bond cleavages in these systems. URL:[Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives. Source: Rapid Communications in Mass Spectrometry (Wiley). Context: Provides the foundational rules for how 2-substituted pyrroles fragment, including the loss of side-chain substituents. URL:[Link]

  • NIST Chemistry WebBook: Pyrrole. Source: National Institute of Standards and Technology (NIST).[1] Context: Baseline spectral data for the pyrrole core, used for calculating relative shifts in substituted analogs. URL:[Link]

Sources

comparison of 5-(2-fluorophenyl) vs 5-(2-methylthiophenyl) pyrrole reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 5-(2-fluorophenyl)pyrrole and 5-(2-methylthiophenyl)pyrrole

This guide provides an in-depth, objective comparison of the chemical reactivity of 5-(2-fluorophenyl)pyrrole and 5-(2-methylthiophenyl)pyrrole. For researchers, synthetic chemists, and professionals in drug development, understanding the subtle yet significant influence of peripheral substituents on a core heterocyclic scaffold is paramount. The pyrrole ring is a privileged structure in medicinal chemistry, and its functionalization is key to modulating pharmacological activity. Here, we dissect how the electronic nature of a 2-fluorophenyl versus a 2-methylthiophenyl substituent at the 5-position dictates the molecule's behavior in key chemical transformations.

The Decisive Factor: Electronic Effects of the Phenyl Substituents

The reactivity of the pyrrole ring is fundamentally governed by its electron density. As a π-excessive heterocycle, it is inherently activated towards electrophilic attack.[1][2][3][4] However, the substituent at the 5-position can either enhance or diminish this intrinsic reactivity. The key to understanding the differences between our two compounds of interest lies in the electronic interplay of the ortho-fluoro and ortho-methylthio groups on the appended phenyl ring.

  • 5-(2-fluorophenyl)pyrrole: The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). While it possesses lone pairs that can participate in a positive mesomeric (+M) or resonance effect, this is generally weak for fluorine and is often outweighed by its strong inductive pull. The net effect is that the 2-fluorophenyl group withdraws electron density from the pyrrole ring, thereby deactivating it relative to an unsubstituted phenylpyrrole. The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and modify electronic properties.[5]

  • 5-(2-methylthiophenyl)pyrrole: The methylthio (-SMe) group presents a different electronic profile. Sulfur is less electronegative than carbon, resulting in a weak inductive effect. However, the sulfur atom's lone pairs are readily delocalized into the aromatic system, creating a strong, electron-donating mesomeric effect (+M). This +M effect dominates, leading to a net donation of electron density into the pyrrole ring. Consequently, the 2-methylthiophenyl group activates the pyrrole scaffold.

G cluster_0 5-(2-fluorophenyl)pyrrole cluster_1 5-(2-methylthiophenyl)pyrrole a Pyrrole Ring b 2-Fluorophenyl Group a->b Attached to c Inductive Effect (-I) Strongly Electron-Withdrawing b->c Dominant d Mesomeric Effect (+M) Weakly Electron-Donating b->d e Pyrrole Ring f 2-Methylthiophenyl Group e->f Attached to g Inductive Effect (-I) Weakly Electron-Withdrawing f->g h Mesomeric Effect (+M) Strongly Electron-Donating f->h Dominant G start 5-Aryl-Pyrrole + E+ intermediate_MeS Intermediate (R = SMe) Cation stabilized by +M effect of SMe group Lower Activation Energy start->intermediate_MeS Fast intermediate_F Intermediate (R = F) Cation destabilized by -I effect of F group Higher Activation Energy start->intermediate_F Slow product 2-Substituted-5-Aryl-Pyrrole intermediate_MeS->product intermediate_F->product

Caption: Energy profile of electrophilic substitution.

Reaction TypeReagent ExamplePredicted Reactivity: 5-(2-MeS-Ph)-PyrrolePredicted Reactivity: 5-(2-F-Ph)-Pyrrole
Nitration HNO₃/AcOHHighModerate
Halogenation NBS, SO₂Cl₂Very High (requires mild conditions)High
Acylation Ac₂O/Lewis AcidHighModerate (may require stronger Lewis acid)
Formylation POCl₃/DMFHighModerate
Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for C-C bond formation. [6][7]While many factors influence these reactions, the electronic properties of the substrates can play a role, particularly in the oxidative addition and reductive elimination steps. [8]

  • Reactivity: The electron density on the pyrrole ring can influence the kinetics of the catalytic cycle.

    • 5-(2-methylthiophenyl)pyrrole: The higher electron density may facilitate the oxidative addition step if a halo-pyrrole is used as the substrate.

    • 5-(2-fluorophenyl)pyrrole: Conversely, the lower electron density might make oxidative addition more challenging, potentially requiring more active catalysts or harsher conditions.

However, it is crucial to note that modern catalyst systems, often employing specialized phosphine ligands, are highly efficient and can overcome these intrinsic electronic biases. [9][10]For instance, Suzuki-Miyaura reactions of unstable 2-heteroaryl boronic acids can be achieved at room temperature with the right precatalyst. [11][12]

Oxidation and Reduction
  • Oxidation: The susceptibility of pyrroles to oxidation often leads to polymerization or the formation of pyrrolinones. [13][14][15][16]This reaction is initiated by the removal of an electron from the π-system.

    • 5-(2-methylthiophenyl)pyrrole: Being more electron-rich, it is more susceptible to oxidation . The sulfur atom itself can also be oxidized to a sulfoxide or sulfone under certain conditions.

    • 5-(2-fluorophenyl)pyrrole: The electron-poor nature of the ring imparts greater stability towards oxidation .

  • Reduction: The reduction of the pyrrole ring to pyrrolidines or pyrrolines is a valuable synthetic transformation. [17][18]The ease of reduction is often linked to the ability of the ring to accept electrons.

    • 5-(2-fluorophenyl)pyrrole: The electron-withdrawing group makes the ring more electron-deficient and thus easier to reduce , for example, via a Birch-type reduction which requires an electron-deficient substrate. [19] * 5-(2-methylthiophenyl)pyrrole: The electron-rich nature of this compound makes it more resistant to reduction . It may require alternative methods, such as the Knorr-Rabe reduction with zinc in acid, which is effective for electron-rich pyrroles. [20]

Summary of Comparative Reactivity

Feature5-(2-fluorophenyl)pyrrole5-(2-methylthiophenyl)pyrrole
Net Electronic Effect Electron-withdrawing (-I > +M)Electron-donating (+M > -I)
Reactivity in Electrophilic Substitution LowerHigher
Susceptibility to Oxidation LowerHigher
Susceptibility to Reduction HigherLower

Experimental Protocols

To provide a practical context, we present established protocols for the synthesis of these pyrrole scaffolds and a key functionalization reaction.

Protocol 1: Synthesis via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. [1][21][22][23]

G reagents 1-(Aryl)-1,4-pentanedione + NH4OAc in Toluene reflux Reflux with Dean-Stark Trap reagents->reflux workup Aqueous Workup (Extraction & Washing) reflux->workup purify Column Chromatography (Silica Gel) workup->purify product 5-(Aryl)pyrrole purify->product

Caption: General workflow for Paal-Knorr synthesis.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the appropriate 1-(Aryl)-1,4-pentanedione (1.0 eq), ammonium acetate (3.0 eq), and toluene (approx. 0.2 M).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. Water will collect in the Dean-Stark trap as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-arylpyrrole.

Protocol 2: Electrophilic Substitution (Vilsmeier-Haack Formylation)

This reaction introduces a formyl (-CHO) group at the C2 position of the pyrrole ring, a versatile handle for further synthetic transformations. [5][24] Step-by-Step Methodology:

  • Reagent Preparation: In a flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, keeping the temperature below 10°C. Stir the resulting solution (the Vilsmeier reagent) at this temperature for 30 minutes.

  • Addition of Pyrrole: Dissolve the 5-arylpyrrole (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto crushed ice and add a solution of sodium acetate until the pH is neutral.

  • Isolation: The product often precipitates upon neutralization. Collect the solid by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the collected solid or the combined organic extracts, dry, and concentrate. Recrystallize or purify by column chromatography to obtain the pure 2-formyl-5-arylpyrrole.

Conclusion and Outlook

The comparison between 5-(2-fluorophenyl)pyrrole and 5-(2-methylthiophenyl)pyrrole serves as a compelling case study in physical organic chemistry, with direct implications for synthetic strategy. The electron-withdrawing 2-fluorophenyl group deactivates the pyrrole ring, enhancing its stability towards oxidation but making it less reactive in electrophilic substitutions and potentially more amenable to reduction. Conversely, the electron-donating 2-methylthiophenyl group activates the pyrrole, accelerating electrophilic substitution but increasing its susceptibility to oxidation.

For the medicinal chemist, these differences are not merely academic; they are tools to be leveraged. The choice of substituent allows for the fine-tuning of a molecule's electronic character, which in turn can influence its metabolic stability, receptor binding affinity, and overall pharmacological profile. A thorough understanding of these fundamental reactivity principles is therefore essential for the rational design of novel therapeutics and advanced materials.

References

  • Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline.
  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles | Organic Letters - ACS Publications. Available at: [Link]

  • Partial reduction of pyrroles: application to natural product synthesis - PubMed. Available at: [Link]

  • Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams | Organic Letters - ACS Publications. Available at: [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
  • (PDF) Oxidation properties of β-substituted pyrroles - ResearchGate. Available at: [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. Available at: [Link]

  • When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE - Vedantu. Available at: [Link]

  • CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.
  • 11.7: Heterocyclic Amines - Chemistry LibreTexts. Available at: [Link]

  • Electrophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles - ResearchGate. Available at: [Link]

  • Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination - Organic Chemistry Portal. Available at: [Link]

  • Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate - PubMed. Available at: [Link]

  • The Oxidation of Pyrrole. | Semantic Scholar. Available at: [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). Available at: [Link]

  • Reduction of electron-deficient pyrroles using group I and II metals in ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents.
  • CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.
  • Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. Available at: [Link]

  • Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia - ResearchGate. Available at: [Link]

  • Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling | Request PDF. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. Available at: [Link]

  • Exploring the Versatility of Fluorinated Pyrrole Intermediates: A Focus on 5-(2-Fluorophenyl). Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - MDPI. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. Available at: [Link]

  • Cross-coupling reaction - Wikipedia. Available at: [Link]

  • Heterocyclic Compounds.
  • The Suzuki reaction applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene.
  • Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole? - Quora. Available at: [Link]

  • Pyrrole reaction.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+. Available at: [Link]

  • Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids - DSpace@MIT. Available at: [Link]

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A Comparative Guide to HPLC Retention Times of 5-Aryl-Pyrrole-3-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug discovery, high-performance liquid chromatography (HPLC) is an indispensable tool for purity assessment and reaction monitoring. The 5-aryl-pyrrole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, and understanding the chromatographic behavior of its analogs is crucial for efficient analysis. This guide provides an in-depth comparison of the expected HPLC retention times for a series of 5-aryl-pyrrole-3-carbaldehyde analogs, grounded in the principles of reverse-phase chromatography. We will explore the causal relationship between molecular structure, hydrophobicity, and retention time, supported by a detailed experimental protocol for reproducing and expanding upon these findings.

The Foundational Principle: Hydrophobicity Dictates Retention in Reverse-Phase HPLC

In reverse-phase liquid chromatography (RPLC), the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[1] The most commonly used stationary phase is octadecyl silane (C18) bonded to silica particles.[1] The retention of an analyte in this system is primarily governed by its hydrophobicity.[2][3] More hydrophobic molecules will have a stronger affinity for the nonpolar stationary phase and will therefore elute later, resulting in a longer retention time. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will elute earlier.[4]

The elution order of a series of structurally related analogs, such as the 5-aryl-pyrrole-3-carbaldehydes, can therefore be predicted by assessing the relative hydrophobicity of the individual compounds. The primary determinant of hydrophobicity in this series is the nature of the substituent on the 5-aryl ring.

Predicted Retention Time Comparison for 5-Aryl-Pyrrole-3-Carbaldehyde Analogs

The following table provides a predicted elution order and relative retention times for a hypothetical series of 5-aryl-pyrrole-3-carbaldehyde analogs on a C18 column. The predictions are based on the general principle that increasing the hydrophobicity of the aryl substituent will increase the retention time.

AnalogAryl Substituent (R)Expected Relative Retention TimeRationale for Predicted Retention Time
5-(4-hydroxyphenyl)-pyrrole-3-carbaldehyde-OHShortestThe hydroxyl group is highly polar and will significantly decrease the overall hydrophobicity of the molecule, leading to a weaker interaction with the C18 stationary phase and a shorter retention time.
5-phenyl-pyrrole-3-carbaldehyde-HShortThe unsubstituted phenyl ring provides a baseline level of hydrophobicity. This compound is expected to have a shorter retention time than analogs with more nonpolar substituents.
5-(4-methylphenyl)-pyrrole-3-carbaldehyde-CH₃IntermediateThe methyl group is a small, nonpolar alkyl group that will slightly increase the hydrophobicity of the molecule compared to the unsubstituted analog, resulting in a slightly longer retention time.
5-(4-chlorophenyl)-pyrrole-3-carbaldehyde-ClIntermediate to LongThe chloro group is electron-withdrawing but also contributes to the overall hydrophobicity of the molecule. It is expected to have a longer retention time than the methyl-substituted analog.
5-(4-bromophenyl)-pyrrole-3-carbaldehyde-BrLongThe bromo group is larger and more polarizable than the chloro group, leading to a further increase in hydrophobicity and a longer retention time.
5-(4-tert-butylphenyl)-pyrrole-3-carbaldehyde-C(CH₃)₃LongestThe tert-butyl group is a large, bulky alkyl group that will significantly increase the hydrophobicity of the molecule. This analog is predicted to have the strongest interaction with the stationary phase and therefore the longest retention time in this series.

Experimental Protocol for HPLC Analysis

This protocol provides a robust starting point for the analysis of 5-aryl-pyrrole-3-carbaldehyde analogs. Optimization of specific parameters may be required for individual compounds or complex mixtures.[5]

1. Sample Preparation:

  • Accurately weigh and dissolve the synthesized 5-aryl-pyrrole-3-carbaldehyde analog in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.[5]

  • Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For reaction monitoring, dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration.

2. HPLC System and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Column: A C18 reversed-phase column is recommended for the separation of pyrrole derivatives.[5] A good starting point is a Waters Symmetry C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape and ionization efficiency, is recommended.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrrole core (typically around 280-320 nm). A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in peak identification and purity assessment.

3. Gradient Program:

Time (min)%A (Water + 0.1% Formic Acid)%B (Acetonitrile + 0.1% Formic Acid)
0.07030
15.01090
20.01090
20.17030
25.07030

4. Data Analysis:

  • Integrate the peaks in the chromatogram to determine the retention time and peak area for each analog.

  • For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of 5-aryl-pyrrole-3-carbaldehyde analogs.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) dilute 2. Serial Dilutions for Standards stock->dilute reaction_sample 3. Dilute Reaction Mixture stock->reaction_sample inject 4. Inject Sample onto C18 Column dilute->inject reaction_sample->inject separate 5. Gradient Elution (Water/ACN) inject->separate detect 6. UV Detection (DAD) separate->detect integrate 7. Integrate Peaks (Retention Time, Area) detect->integrate calibrate 8. Construct Calibration Curve integrate->calibrate quantify 9. Quantify Analytes calibrate->quantify

Caption: A schematic overview of the HPLC workflow for the analysis of 5-aryl-pyrrole-3-carbaldehyde analogs.

The Role of Mobile Phase pH

For the 5-aryl-pyrrole-3-carbaldehyde analogs discussed, which are generally neutral compounds, the mobile phase pH is not expected to have a dramatic effect on retention time.[4] However, if the aryl substituent contains an ionizable group (e.g., a carboxylic acid or an amine), the mobile phase pH becomes a critical parameter for controlling retention and selectivity.[4] For acidic or basic analytes, adjusting the pH to suppress ionization will increase their hydrophobicity and lead to longer retention times.[4]

Conclusion

This guide provides a framework for understanding and predicting the HPLC retention times of 5-aryl-pyrrole-3-carbaldehyde analogs. By recognizing the fundamental relationship between molecular hydrophobicity and retention in reverse-phase chromatography, researchers can make informed decisions about method development and data interpretation. The provided experimental protocol serves as a validated starting point for the analysis of these and other related heterocyclic compounds, empowering researchers to efficiently assess the purity and quantity of their synthesized molecules.

References

  • Caiali, E., & David, V. (2014). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 59(5-6), 367-372.
  • Chromatography Forum. (2004, October 19). The Hydrophobicity and retention time of a compound. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Retention Time Data. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Retrieved from [Link]

Sources

Comparative Guide: Crystal Structure & Physicochemical Properties of 5-Substituted Pyrrole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structural and physicochemical impact of 5-position substitution on the pyrrole-3-carbaldehyde scaffold. While pyrrole-2-carbaldehydes are ubiquitous, the 3-carbaldehyde isomers offer distinct electronic vectors and hydrogen-bonding geometries critical for designing kinase inhibitors and molecular sensors.

This analysis focuses on how substituents at the C5 position (e.g., Phenyl, Bromo, Methyl) modulate the supramolecular architecture —specifically shifting crystal packing from simple planar stacks to complex herringbones or helical dimers—and how these structural shifts correlate with solubility and melting point.[1][2]

Structural Analysis: The 5-Substituent Effect

The core pyrrole-3-carbaldehyde scaffold is planar. The introduction of a substituent at C5 creates a push-pull electronic system with the C3-formyl group and significantly alters the steric landscape required for crystal lattice formation.

Hydrogen Bonding Motifs

Unlike 2-carbaldehydes, which frequently form centrosymmetric dimers via


 interactions (syn-conformation), 5-substituted pyrrole-3-carbaldehydes  often adopt catenated (chain-like) structures  or twisted dimers due to the meta-like relationship between the donor (N-H) and acceptor (C=O).
  • Unsubstituted/Small Groups (H, Me): Tend to form linear hydrogen-bonded chains (

    
     motifs) driven by the dipole alignment.[1][3]
    
  • Bulky/Aromatic Groups (Ph, Naphthyl): Disrupt linear chaining.[1][2] The crystal lattice stabilizes via

    
     stacking interactions between the C5-aryl ring and the pyrrole core of adjacent molecules, often forcing the aldehyde out of coplanarity to minimize steric clash.[2]
    
Comparative Crystal Data

The following table contrasts a sterically crowded 5-substituted derivative against standard benchmarks. Note the significant unit cell volume expansion and monoclinic packing preference when heavy aryl groups are introduced.[2]

FeatureSterically Crowded 5-Substituted [1]Isomeric Benchmark (2-CHO) [2]Halogenated Analog (5-Br) [3]
Compound 1-(4-OMe-Ph)-2-(Naphthyl)-5-Ph-pyrrole-3-CHO5-Methyl-pyrrole-2-carbaldehyde5-Bromo-1H-pyrrole-3-carbaldehyde
Crystal System MonoclinicMonoclinicTriclinic (Predicted)
Space Group



(Typical for planar halogens)
a (

)
12.6491(8)10.521~7.8 (Est)
b (

)
7.9932(4)10.214~9.2 (Est)
c (

)
21.9541(13)11.850~10.5 (Est)

(deg)
105.450(7)°98.5°N/A
Packing Forces

Stacking dominant; weak C-H

O
Strong N-H

O Dimers
Halogen bonding (Br

O) + H-bonds
Melting Point 176–177 °C74–75 °C145–148 °C

Interpretation: The high melting point of the 5-phenyl derivative (176°C) compared to the 2-isomer (74°C) indicates that 5-substitution significantly enhances lattice energy, likely through cooperative


 interactions that reinforce the hydrogen-bonding network.

Experimental Protocols

Synthesis of 5-Substituted Pyrrole-3-Carbaldehydes

Two primary routes are recommended depending on the desired substituent diversity.

Method A: Vilsmeier-Haack Formylation (Standard)

Best for: Alkyl or simple Aryl substituents where the pyrrole ring is pre-formed.

  • Reagents:

    
     (1.1 eq), DMF (3.0 eq), 2-substituted pyrrole.
    
  • Procedure:

    • Cool DMF to 0°C under

      
      . Dropwise add 
      
      
      
      (keep T < 10°C).[1][3] Stir 30 min to form Vilsmeier reagent.
    • Add substrate in DMF.[4] Heat to 60°C for 2h.

    • Hydrolysis: Pour into ice/NaOAc solution (pH 8).

    • Purification: Recrystallize from EtOH/Water.[2][3]

Method B: 5-Bromo-1,2,3-Triazine Ring Contraction (Modern)

Best for: Diverse 1,5-disubstituted derivatives.

  • Reagents: 5-bromo-1,2,3-triazine, Terminal Alkyne, Primary Amine, Pd catalyst.

  • Mechanism: Sonogashira coupling followed by silver-mediated denitrogenative annulation.

  • Key Step: The extrusion of

    
     provides the thermodynamic driving force to form the pyrrole core with the aldehyde pre-installed [4].[2][3]
    
Crystallization Protocol for X-Ray Analysis

To obtain single crystals suitable for diffraction (


 mm), use the Slow Evaporation via Anti-Solvent Diffusion  method:
  • Solvent A (Good): Dissolve 20 mg of compound in minimal DCM or

    
     (1-2 mL).
    
  • Solvent B (Bad): Carefully layer 3 mL of n-Hexane or Pentane on top.

  • Condition: Seal vial with parafilm, poke 1 small hole. Store at 4°C in the dark.

  • Harvest: Crystals typically form at the interface within 48-72 hours.

Visualizations

Synthesis & Functionalization Workflow

This diagram illustrates the divergence between constructing the ring vs. functionalizing an existing core.[2][3]

SynthesisPath Start1 Pre-formed 2-Substituted Pyrrole Process1 Vilsmeier-Haack (POCl3 / DMF) Start1->Process1 Electrophilic Subst. Start2 5-Bromo-1,2,3-Triazine + Alkyne + Amine Process2 Pd-Catalyzed Coupling & Denitrogenative Annulation Start2->Process2 One-Pot Cascade Inter Intermediate Iminium Salt Process1->Inter Product 5-Substituted Pyrrole-3-Carbaldehyde Process2->Product - N2 Gas Inter->Product Hydrolysis (NaOAc)

Caption: Comparison of classical Vilsmeier-Haack formylation versus the modern Triazine-to-Pyrrole ring contraction route.

Hydrogen Bonding Logic

The 3-carbaldehyde position alters the H-bond donor/acceptor vector compared to the 2-isomer.

HBonding MoleculeA Molecule A (Donor N-H) MoleculeB Molecule B (Acceptor C=O) MoleculeA->MoleculeB H-Bond (N-H...O) Outcome1 Linear Chain (Head-to-Tail) MoleculeA->Outcome1 Small R (H, Me) Sterics 5-Substituent (Steric Bulk) Sterics->MoleculeB Blocks Planarity Outcome2 Twisted Dimer (Steric Avoidance) Sterics->Outcome2 Large R (Ph, Br)

Caption: Influence of the 5-substituent on the supramolecular assembly: Small groups favor chains; large groups force twisted dimers.[1]

References

  • RSC Advances (2014). Direct catalytic synthesis of densely substituted 3-formylpyrroles. Source: Royal Society of Chemistry.[5] Link

  • Acta Crystallographica (2005). Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole.[2] Source: International Union of Crystallography. Link

  • PubChem Compound Summary. 5-bromo-1H-pyrrole-3-carbaldehyde.[6][7][8] Source: National Center for Biotechnology Information.[3] Link[1][3]

  • Organic Letters (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Source: ACS Publications. Link[1][3]

Sources

A Comprehensive Guide to the Melting Point Determination of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, the determination of a compound's melting point serves as a crucial initial indicator of purity and identity. This guide provides a detailed, in-depth protocol for determining the melting point of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and offer practical insights, ensuring robust and reliable results. We will explore the classical capillary method and compare it with the advanced technique of Differential Scanning Calorimetry (DSC).

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, a phenomenon rooted in the colligative properties of solutions.[1][2] Therefore, an accurate melting point determination is a fundamental aspect of compound verification and quality control.

Experimental Determination of Melting Point

A literature search did not yield a previously reported melting point for this compound. The following sections detail the experimental procedures to accurately determine this physical constant.

Method 1: Capillary Melting Point Determination

The capillary method is a widely used, accessible technique for determining melting points.[3][4][5] It involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.

Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for accurate results. A finely ground, dry powder ensures uniform heat transfer and packing within the capillary tube.[3][4][5]

  • Procedure:

    • Ensure the sample of this compound is thoroughly dry, as residual solvent can act as an impurity and depress the melting point.

    • Place a small amount of the compound on a clean, dry watch glass.

    • Using a spatula, grind the sample into a fine powder.

    • Press the open end of a capillary tube into the powder until a small amount of the sample is collected.[3][5]

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[5][6] The packed sample height should be between 2-3 mm to avoid a broad melting range due to thermal gradients.[4][6]

2. Apparatus Setup and Measurement:

  • Rationale: A controlled heating rate is essential for an accurate determination. A rapid heating rate can lead to an erroneously high and broad melting range.[7]

  • Procedure:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[3][5]

    • Rapid Determination (Optional but Recommended): Initially, heat the sample at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting range.[6][7]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Accurate Determination: Prepare a new sample and heat it to a temperature about 15-20°C below the approximate melting point.[4] Then, decrease the heating rate to 1-2°C per minute.[4][6][7][8]

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[9] The melting point is reported as the range T1-T2.

Workflow for Capillary Melting Point Determination

Caption: Logical workflow for capillary melting point determination.

Method 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10][11][12] DSC provides a more quantitative and often more accurate determination of the melting point, which is observed as an endothermic peak on the DSC thermogram.[10][13]

Principles and Advantages:

  • DSC measures the heat absorbed by the sample during melting, providing thermodynamic information in addition to the melting temperature.[10][13]

  • The technique is highly sensitive and requires only a small amount of sample.

  • It can detect other thermal events, such as glass transitions, crystallization, and decomposition.[10][12]

  • The automated nature of modern DSC instruments enhances reproducibility.

Experimental Protocol (General)

  • Sample Preparation:

    • Accurately weigh a small amount of the finely powdered this compound (typically 1-5 mg) into an aluminum DSC pan.

    • Seal the pan using a sample press.

  • Instrument Setup and Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Program the instrument with the desired temperature range and a constant heating rate (e.g., 10°C/min).

    • The instrument will record the heat flow as a function of temperature. The melting point is typically taken as the onset temperature or the peak temperature of the endothermic melting peak.

Comparative Analysis of Methods

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase change.Measurement of heat flow difference.[10][11]
Information Obtained Melting point range.Melting point, enthalpy of fusion, other thermal events.[13][14]
Accuracy Good, but operator-dependent.High, less operator-dependent.
Sample Size Small (a few milligrams).Very small (1-5 mg).
Throughput Can be low, especially for precise measurements.High, with autosampler capabilities.
Cost Relatively low instrument cost.Higher instrument cost.

Hypothetical Results for this compound

Since no literature value is available, the following table presents a template for reporting the experimental findings.

ParameterExperimental ValueLiterature Value
Melting Point Range (Capillary Method) T1 - T2 °CNot Available
Peak Melting Temperature (DSC) T_peak °CNot Available
Enthalpy of Fusion (DSC) ΔH J/gNot Available

Conclusion

The accurate determination of the melting point of this compound is a fundamental step in its characterization. The capillary method offers a reliable and accessible means for this determination, provided the protocol is followed meticulously with careful control of the heating rate. For a more comprehensive thermal analysis, Differential Scanning Calorimetry is the preferred method, yielding not only the melting point but also valuable thermodynamic data. By employing these techniques, researchers can confidently establish the identity and purity of this novel compound, paving the way for its further investigation and application.

References

  • Melting Point Appar
  • Melting point determin
  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
  • Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek.
  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.
  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
  • Melting point determin
  • Melting Point Determination by Kjeldahl's method. (2021, January 5). Chemistry for everyone - WordPress.com.
  • [DSC] Differential Scanning Calorimetry. MST.
  • Differential scanning calorimetry. Wikipedia.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.
  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI.
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022, May 15). Chemical Methodologies.
  • 5-Phenyl-1H-pyrrole-3-carboxaldehyde | C11H9NO | CID 11052090. PubChem.
  • 2-phenyl-1H-pyrrole-3-carbaldehyde. ChemSynthesis.
  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing.
  • 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook.
  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021, June 24). Kuwait Journal of Science.
  • 56448-22-7|5-Phenyl-1H-pyrrole-3-carbaldehyde|BLD Pharm.
  • CAS No : 56448-22-7 | Product Name : 5-Phenyl-1H-pyrrole-3-carbaldehyde.

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Safety Operating Guide

5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the safe handling and disposal procedures for 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde . As a heterocyclic aldehyde containing a thioether moiety, this compound presents specific challenges regarding odor control and chemical reactivity .

Unlike standard organic waste, the presence of the methylthio group (-SMe) requires strict segregation from oxidizers to prevent uncontrolled exothermic reactions and the release of toxic sulfur oxides (SOx).

Chemical Identity & Functional Analysis
PropertyDetailOperational Implication
CAS Number Not widely listed (Research Intermediate)Treat as "Universal Precaution" Unknown
Functional Groups 1. Aldehyde (-CHO)2. Thioether (Methylthio, -SMe)3. Pyrrole Ring1. Reactive with strong bases/oxidizers.2. High Odor Potential ; oxidation risk.3. Nitrogen source (NOx during incineration).
Physical State Solid (typically powder)Dust control required during transfer.
Solubility Lipophilic (Soluble in DMSO, DCM, MeOH)Do NOT discharge to sewer.
Primary Hazard Irritant, Stench, CombustibleRequires double-containment.

Hazard Analysis & Segregation Strategy

The Core Directive: The primary disposal route for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.

Critical Segregation Rules (The "Why" behind the "How")
  • NO Oxidizers (Nitric Acid, Peroxides, Bleach):

    • Mechanism:[1][2][3][4] The sulfide (thioether) linkage is electron-rich and will react violently with strong oxidizers to form sulfoxides or sulfones. This reaction is exothermic and can rupture waste containers.

    • Exception: Dilute bleach is used only for decontaminating glassware (see Section 4), never for bulk waste mixing.

  • NO Strong Acids:

    • Mechanism:[1][2][3][4] Pyrroles can polymerize in the presence of strong acids (tars formation), potentially clogging waste lines or creating difficult-to-pump sludges.

  • Odor Containment:

    • Thioethers have low odor thresholds. Even minute leaks can trigger facility-wide evacuations due to "gas leak" false alarms.

Step-by-Step Disposal Protocol

Phase 1: Waste Classification & Packaging

Goal: Prepare the material for off-site incineration without endangering lab personnel.

  • Solid Waste (Bulk Powder):

    • Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • The "Bag-Out" Method: Place the sealed jar into a clear Ziploc-style bag. Add a small amount of activated carbon (1-2 spatulas) into the outer bag (not mixed with the chemical) to adsorb fugitive odors. Seal the bag.

    • Label as "Non-Halogenated Organic Solid - High Odor."

  • Liquid Waste (Mother Liquors/Solvents):

    • Select the Non-Halogenated Organic Solvent waste stream (assuming dissolved in MeOH, EtOH, or DMSO).

    • Check pH: Ensure the waste stream is neutral (pH 6-9).

    • Odor Check: If the solution smells strongly, add 1% v/v Hydrogen Peroxide (30%) slowly to a small aliquot to test for exotherm. If stable, this can quench the odor. However, for bulk safety, simply segregating into a "Stench Waste" container is preferred over chemical treatment.

Phase 2: Glassware Decontamination (The "Bleach Kill")

Crucial for preventing lab stench.

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Soak: Immerse contaminated spatulas, flasks, and stir bars in the bleach bath in a fume hood.

  • Mechanism:

    
    . This converts the volatile, smelly sulfide into a non-volatile, water-soluble sulfoxide.
    
  • Duration: Soak for 1 hour.

  • Final Wash: Rinse with water and acetone. The acetone rinse goes to organic waste; the aqueous bleach rinse goes to the drain (if permitted by local regulations) or aqueous waste.

Operational Workflow (Decision Tree)

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Glassware Contaminated Glassware StateCheck->Glassware PackSolid Double Bag with Activated Carbon Sachet Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Bleach Soak in 10% Bleach (Oxidize Thioether) Glassware->Bleach LabelSolid Label: Non-Halogenated Organic Solid (Stench) PackSolid->LabelSolid Incinerate Pickup for High-Temp Incineration LabelSolid->Incinerate NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Segregate Segregate Stream (Do NOT mix with Oxidizers) NonHalo->Segregate Halo->Segregate Segregate->Incinerate Rinse Water/Acetone Rinse Bleach->Rinse Rinse->Incinerate Acetone Drain Drain Disposal (Aqueous Rinsate ONLY) Rinse->Drain Water

Caption: Operational decision tree for segregating solid, liquid, and residue waste streams to ensure safety and odor control.

Emergency Procedures (Spill Management)

In the event of a benchtop spill, immediate action is required to prevent facility contamination via the HVAC system.

  • Evacuate & Ventilate: If the powder is aerosolized, clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. A half-mask respirator with organic vapor cartridges is recommended if the odor is strong.

  • Containment: Cover the spill with a Spill Pillow or vermiculite.

  • Deactivation (The Oxidative Quench):

    • Do not sweep dry powder if it smells.

    • Mist the spill gently with 10% Bleach or a commercial oxidant spill kit. This oxidizes the sulfide to a sulfoxide, reducing volatility.

    • Warning: Ensure no other incompatible chemicals (acids/ammonia) are present in the spill zone before applying bleach.

  • Cleanup: Scoop the wet slurry into a wide-mouth jar. Label as "Debris from Spill Cleanup - Contains Oxidizer."

Regulatory Coding (US EPA/RCRA Context)

While this specific research chemical is likely not a "Listed Waste" (F, K, P, or U lists), it must be characterized by its properties.

  • Characteristic Code:

    • D001 (Ignitable): If disposed of in flammable solvents (MeOH, Acetone).

    • D003 (Reactive): Only if mixed with acids that could generate toxic gases (less likely for this stable thioether, but possible).

  • DOT Shipping Name (Generic):

    • UN 1993, Flammable liquids, n.o.s. (contains Methanol, Pyrrole derivative) - if in solution.

    • UN 3335, Aviation regulated solid, n.o.s. (Mercaptan mixture) - often used for stench compounds.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (Chapter 8: Management of Waste). [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

Personal protective equipment for handling 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Strategy for 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde

Executive Summary: The "Why" Before the "What"

Context: this compound is a sophisticated heterocyclic building block, often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1]

The Safety Paradox: While not as acutely toxic as low-molecular-weight alkylating agents, this compound presents a triad of hazards derived from its functional groups:

  • The Aldehyde: A reactive electrophile capable of Schiff base formation with biological proteins, leading to potential skin sensitization and mucous membrane irritation .

  • The Thioether (Sulfide): A source of volatile sulfur compounds (VSCs), presenting an olfactory nuisance ("stench") and potential toxicity if oxidized to sulfoxides/sulfones in an uncontrolled manner.[1]

  • The Pyrrole Core: Electron-rich and prone to oxidative degradation, requiring inert handling not just for safety, but for chemical integrity .

This guide moves beyond generic "wear gloves" advice to provide a causality-driven safety protocol.

Hazard-Based PPE Assessment

The following matrix correlates specific molecular hazards with the required protective barrier.

Table 1: PPE Tiered Protection Matrix

Hazard SourceMechanism of InjuryPrimary PPE BarrierSecondary/Engineering Control
Solid Powder (Dust)Inhalation of particulates; Irritation of upper respiratory tract.[1]N95/P100 Respirator (if outside hood) or Surgical Mask (inside hood).[1]Fume Hood (Face velocity: 80–100 fpm). Use antistatic gun to prevent fly-away powder.
Aldehyde Moiety Chemical burns (mild) or Sensitization (allergic dermatitis).[1]Nitrile Gloves (Min 5 mil thickness). Latex is permeable to aldehydes and should be avoided.Long-sleeved Lab Coat (High-neck preferred to protect suprasternal notch).
Thioether Group Olfactory fatigue; Nausea; "Stench" contamination of clothes.Double Gloving (Inner: Nitrile, Outer: Nitrile or Laminate for long exposure).[1]Dedicated Waste Stream (Bleach quench required before disposal).
Solution Phase (DCM/DMF)Skin absorption of solute via solvent carrier.Silver Shield / Laminate Gloves (if handling halogenated solvents).Splash Goggles (Vented). Safety glasses are insufficient for liquid handling.

PPE Selection Logic (Decision Framework)

Effective safety is dynamic. Use this logic flow to determine the correct PPE based on your immediate operational state.

PPE_Selection Start Start: Handling this compound State_Check What is the Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (Organic Solvent) State_Check->Liquid Dust_Risk Risk: Dust Inhalation & Static Solid->Dust_Risk Splash_Risk Risk: Skin Absorption & Splash Liquid->Splash_Risk PPE_Solid PPE: Nitrile Gloves (5mil) + Safety Glasses + Lab Coat Dust_Risk->PPE_Solid PPE_Liquid PPE: Double Nitrile OR Silver Shield (if DCM used) + Chemical Goggles Splash_Risk->PPE_Liquid Engineering_Solid Control: Fume Hood + Antistatic Gun + Pre-weighed Vials PPE_Solid->Engineering_Solid Engineering_Liquid Control: Fume Hood + Secondary Containment Tray PPE_Liquid->Engineering_Liquid

Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.[1] Note the escalation to chemical goggles and barrier gloves when the compound is in solution.

Operational Protocols: From Weighing to Waste

Protocol A: Precision Weighing (Solid Phase)

The highest risk of exposure occurs during weighing due to "fly-away" dust.[1]

  • Preparation: Place the analytical balance inside a chemically certified fume hood or a powder containment enclosure.

  • Static Control: Pyrrole derivatives are often fluffy solids that carry static charge. Use an ionizing fan or antistatic gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder. This prevents the powder from "jumping" onto your gloves or cuffs.

  • Transfer: Do not use an open spatula for transport. Weigh into a tared vial, cap it immediately, and wipe the exterior of the vial with a Kimwipe dampened with methanol inside the hood before removing it.

Protocol B: Reaction Setup (Inert Handling)

The pyrrole ring is sensitive to oxidation, which can lead to the formation of tar-like impurities.[1]

  • Atmosphere: All handling should occur under a blanket of Nitrogen or Argon.

  • Solvent Degassing: Solvents (THF, DMF, or DCM) must be degassed (sparged with inert gas) prior to addition.[1]

  • Stench Management: The methylthio group can release odors. Ensure the fume hood sash is at the lowest working position.

    • Pro-Tip: Keep a "quench bath" of 10% Bleach (Sodium Hypochlorite) ready in the hood. If a drop falls, neutralize it immediately to prevent the sulfur smell from permeating the lab.

Emergency Response & Spill Management

In the event of a spill, immediate action is required to prevent sensitization and odor migration.

Spill_Response Event Spill Detected Assess Assess Volume & Location Event->Assess Minor Minor (<5g / <10mL) Inside Hood Assess->Minor Major Major (>5g) Outside Hood Assess->Major PPE_Up Don Double Gloves & Goggles Minor->PPE_Up Evacuate Evacuate Area Alert Safety Officer Major->Evacuate Contain Cover with Absorbent Pads PPE_Up->Contain Neutralize Apply 10% Bleach Solution (Oxidizes Sulfur -> Odorless) Contain->Neutralize Collect Collect as Hazardous Chemical Waste Neutralize->Collect

Figure 2: Workflow for managing spills. The critical step is the oxidative neutralization (Bleach) to control the sulfur odor and deactivate the aldehyde.[1]

Disposal & Decontamination

The "Exit Strategy" is as important as the experiment.

  • Segregation: Do NOT mix waste containing this compound with acidic waste streams. Acid + Thioether/Aldehyde can lead to polymerization or the release of toxic sulfur species.

  • Quenching:

    • Rinse all glassware with a dilute bleach solution (5-10% NaOCl) before washing with acetone/water. This oxidizes the sulfide (smelly) to the sulfoxide/sulfone (odorless) and oxidizes the aldehyde to the carboxylic acid (water-soluble).[1]

  • Final Disposal: Label waste clearly as: "Contains Organic Sulfides and Aldehydes - High Temp Incineration Required."

References & Authority

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrole-3-carboxaldehyde derivatives (Safety Data).[2] National Library of Medicine. [Link]

Sources

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